3-Amino-5,6-dimethyl-2(1H)-pyridinone
Description
Structure
2D Structure
Properties
IUPAC Name |
3-amino-5,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)9-5(4)2/h3H,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQCYHQWHIIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287781 | |
| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-03-4 | |
| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139549-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the construction of the pyridinone core via a Guareschi-Thorpe condensation, followed by the conversion of a nitrile intermediate to the final amine product through hydrolysis and a Hofmann rearrangement. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
I. Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed through the following two key steps:
-
Step 1: Guareschi-Thorpe Condensation - Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone from 3,4-pentanedione and cyanoacetamide.
-
Step 2: Hydrolysis and Hofmann Rearrangement - Conversion of the 3-cyano group to a 3-amino group via a carboxamide intermediate.
Caption: Proposed two-step synthesis pathway for this compound.
II. Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. These are based on established methodologies for similar transformations and can be adapted for the specific target molecule.
Step 1: Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone
This procedure is adapted from the general Guareschi-Thorpe condensation of 1,3-dicarbonyl compounds with cyanoacetamide.
Materials:
-
3,4-Pentanedione
-
Cyanoacetamide
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol of cyanoacetamide in 100 mL of ethanol.
-
To this solution, add a solution of 0.1 mol of potassium hydroxide in 20 mL of water.
-
Slowly add 0.1 mol of 3,4-pentanedione to the reaction mixture with continuous stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.
Step 2: Conversion to this compound
This step involves two sequential reactions: hydrolysis of the nitrile to a carboxamide, followed by a Hofmann rearrangement.
Part A: Hydrolysis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone
Materials:
-
3-Cyano-5,6-dimethyl-2(1H)-pyridinone
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Carbonate solution
Procedure:
-
To a flask maintained in an ice bath, slowly add 0.05 mol of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone to 50 mL of concentrated sulfuric acid with stirring.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution with a saturated solution of sodium carbonate until a precipitate is formed.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
Part B: Hofmann Rearrangement of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
This protocol is adapted from the well-established procedure for the Hofmann rearrangement of nicotinamide to 3-aminopyridine.[1][2]
Materials:
-
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
Sodium Hydroxide (NaOH)
-
Bromine
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Prepare a solution of sodium hypobromite in situ by dissolving 0.12 mol of sodium hydroxide in 150 mL of water in a beaker immersed in an ice-salt bath. With vigorous stirring, slowly add 0.06 mol of bromine.
-
Once the temperature of the hypobromite solution is at or below 0°C, add 0.05 mol of finely powdered 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide all at once with continued vigorous stirring.
-
After stirring for approximately 15-20 minutes in the cold bath, remove the ice bath and warm the reaction mixture to 70-75°C for about 45 minutes.
-
Cool the solution to room temperature and extract the product with a suitable organic solvent such as dichloromethane or ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
III. Quantitative Data Summary
The following table summarizes expected yields and key physical properties based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions.
| Step | Product | Starting Materials | Reagents | Expected Yield (%) | Melting Point (°C) |
| 1 | 3-Cyano-5,6-dimethyl-2(1H)-pyridinone | 3,4-Pentanedione, Cyanoacetamide | KOH, Ethanol, HCl | 60-80 | Not Reported |
| 2A | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 3-Cyano-5,6-dimethyl-2(1H)-pyridinone | H₂SO₄, Na₂CO₃ | 70-90 | Not Reported |
| 2B | This compound | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | NaOH, Br₂ | 60-75 | Not Reported |
IV. Logical Workflow Diagram
The following diagram illustrates the logical workflow of the experimental process.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 3-Amino-5,6-dimethyl-2(1H)-pyridinone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related analogs to provide a broader context and predictive insights.
Core Chemical Properties
This compound is a substituted pyridinone, a class of compounds recognized for their diverse biological activities. The core structure features a pyridine ring with an amino group at the 3-position, a carbonyl group at the 2-position, and two methyl groups at the 5- and 6-positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 139549-03-4 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2][3] |
| Melting Point | Data not available | Experimental data for the target compound is not readily available. |
| Boiling Point | Data not available | Experimental data for the target compound is not readily available. |
| Solubility | Data not available | Expected to have some solubility in polar organic solvents. |
| pKa | Data not available | The amino group would be expected to have a pKa typical for aromatic amines, and the pyridinone nitrogen can also be protonated. |
| XLogP3 | 0.3 | Computed by PubChem.[4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a common and effective method for the synthesis of related 3-aminopyridin-2-ones is through a Hofmann rearrangement of a corresponding carboxamide precursor.[5] This synthetic strategy is outlined below.
General Synthetic Approach: Hofmann Rearrangement
The synthesis would likely start from a readily available precursor, 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This intermediate could be subjected to a Hofmann rearrangement to yield the desired 3-amino product.
Experimental Workflow: Hofmann Rearrangement for 3-Aminopyridinone Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical Protocol):
-
Preparation of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: The starting nitrile, 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, would be subjected to hydrolysis. This can typically be achieved by heating with a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent.[5] The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the carboxamide product would be isolated by neutralization and filtration or extraction.
-
Hofmann Rearrangement: The dried 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide would be treated with a solution of bromine in aqueous sodium hydroxide, typically at low temperatures to form the N-bromoamide intermediate. The reaction mixture would then be heated to induce the rearrangement, leading to the formation of the this compound.
-
Purification: The crude product would be purified by standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to yield the pure this compound.
Spectral Data (Predicted)
No experimental spectra for this compound are currently available in the public domain. However, based on the known spectral characteristics of similar substituted pyridinones, the following spectral properties can be predicted.[3]
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Peaks and Assignments |
| ¹H NMR | - A singlet for the C4-H proton. - Two singlets for the two methyl groups (C5-CH₃ and C6-CH₃). - A broad singlet for the NH₂ protons. - A broad singlet for the N1-H proton of the pyridinone ring. |
| ¹³C NMR | - A signal for the carbonyl carbon (C2) in the downfield region (>160 ppm). - Signals for the aromatic carbons of the pyridine ring. - Signals for the two methyl carbons in the upfield region. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations (amine and amide) in the range of 3100-3500 cm⁻¹. - C-H stretching of the methyl and aromatic groups around 2850-3100 cm⁻¹. - A strong C=O stretching of the lactam at approximately 1640-1680 cm⁻¹. - C=C and C=N stretching of the pyridine ring in the 1500-1650 cm⁻¹ region. - N-H bending of the amino group around 1550-1650 cm⁻¹. |
| Mass Spec. | - A molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular formula (C₇H₁₀N₂O). - Fragmentation patterns would likely involve the loss of methyl groups or parts of the pyridinone ring. |
Potential Biological Activity and Signaling Pathways
The 3-aminopyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[3][6][7] This is due to its ability to act as a "hinge-binding motif," forming key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases.
Kinase Inhibition Profile
Screening of a 3-aminopyridin-2-one based fragment library has identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family.[8] These kinases are crucial regulators of cell division and are often dysregulated in cancer, making them attractive therapeutic targets.[8][9][10]
Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against these or other related kinases. The methyl groups at the 5- and 6-positions could influence the compound's potency and selectivity profile by interacting with specific residues in the kinase active site.
Potential Signaling Pathway Involvement
Caption: Potential mechanism of action via inhibition of Aurora and MPS1 kinases.
Inhibition of Aurora kinases can lead to defects in mitotic spindle formation and chromosome segregation, ultimately inducing cell cycle arrest and apoptosis.[9][11] Similarly, inhibition of MPS1 disrupts the spindle assembly checkpoint, a critical mechanism that ensures proper chromosome alignment before cell division, leading to aneuploidy and cell death.[10][12][13]
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the context of drug discovery. Its core 3-aminopyridin-2-one scaffold is a known pharmacophore for kinase inhibition. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its potential as a research tool or therapeutic lead.
References
- 1. This compound [fluorochem.cnreagent.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]
- 4. 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H10N2O | CID 71695441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-depth Technical Guide: 3-Amino-5,6-dimethyl-2(1H)-pyridinone (CAS 139549-03-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the handling, use, or synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. All laboratory work should be conducted by qualified professionals in appropriate facilities with all necessary safety precautions.
Introduction
This compound is a substituted pyridinone derivative. The pyridinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The presence of an amino group and two methyl groups on the pyridinone ring of this specific compound suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. While detailed public information on this specific compound is limited, this guide provides an overview of its known properties and places it within the broader context of pyridinone chemistry and its applications in drug discovery.
Chemical and Physical Properties
A summary of the basic chemical and physical properties for this compound is provided in the table below. This information is primarily sourced from chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 139549-03-4 | |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Not specified (likely a solid) | - |
| Purity | Typically offered at ≥95% | [1] |
Synthesis
One common approach to the synthesis of substituted 2-pyridinones involves the cyclization of open-chain precursors. For a 3-amino-substituted pyridinone, a plausible synthetic pathway could involve the condensation of a β-keto ester with an amine, followed by cyclization and subsequent functional group manipulations to introduce the amino group at the 3-position.
A hypothetical, generalized synthetic workflow is depicted below. It is crucial to note that this is a conceptual representation and would require significant experimental optimization.
Caption: Hypothetical synthetic workflow for this compound.
Biological Activity and Potential Applications
While no specific biological activity data for this compound (CAS 139549-03-4) has been reported in the reviewed literature, the broader class of pyridinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include, but are not limited to:
-
Anticancer Activity: Many pyridinone-containing compounds have been investigated as inhibitors of various protein kinases, which are key targets in oncology.
-
Antiviral Activity: The pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.
-
Antibacterial Activity: Certain pyridinone derivatives have demonstrated efficacy against bacterial targets.
-
Central Nervous System (CNS) Activity: The structural features of pyridinones have been explored for the development of agents targeting CNS disorders.
Given its structure, this compound could serve as a valuable starting material or fragment in the design and synthesis of novel therapeutic agents in these and other disease areas. The amino group provides a key handle for further chemical modification and elaboration, allowing for the exploration of structure-activity relationships (SAR).
Signaling Pathways
There is currently no information available in the public domain that directly implicates this compound in any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades.
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the public scientific literature. Researchers interested in working with this compound would need to develop their own protocols for its synthesis, purification, and biological evaluation based on established methods for related pyridinone derivatives.
Conclusion
This compound (CAS 139549-03-4) is a chemical compound with potential for application in drug discovery and medicinal chemistry, largely inferred from the well-established biological activities of the broader pyridinone class of molecules. At present, there is a significant lack of detailed, publicly available technical data for this specific compound. Further research is necessary to fully characterize its chemical properties, develop efficient synthetic methods, and explore its biological activity and therapeutic potential. This guide serves as a foundational resource, summarizing the currently available information and highlighting the potential of this molecule for future research endeavors.
References
An In-Depth Technical Guide to 3-Amino-5,6-dimethyl-2(1H)-pyridinone: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of pyridinone-based scaffolds.
Molecular Structure and Chemical Properties
This compound is a heterocyclic organic compound with the chemical formula C₇H₁₀N₂O. Its structure features a pyridinone ring, which is a six-membered aromatic ring containing a nitrogen atom and a ketone group. The core is further functionalized with an amino group at the 3-position and two methyl groups at the 5- and 6-positions. The presence of both hydrogen bond donors (the amino group and the ring nitrogen) and a hydrogen bond acceptor (the carbonyl group) makes this scaffold particularly interesting for designing molecules that can interact with biological targets such as enzymes.
Below is a summary of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 3-Amino-5,6-dimethyl-1H-pyridin-2-one |
| CAS Number | 139549-03-4 |
| Canonical SMILES | CC1=C(C(=O)NC(=C1)N)C |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be predicted.
¹H NMR Spectroscopy
| Proton | Expected Chemical Shift (ppm) |
| NH (Amide/Lactam) | Broad singlet |
| NH₂ (Amine) | Broad singlet |
| C4-H | Singlet |
| C5-CH₃ | Singlet |
| C6-CH₃ | Singlet |
¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (ppm) |
| C2 (C=O) | >160 |
| C3, C4, C5, C6 | Aromatic Region (100-150) |
| C5-CH₃ | High Field (<30) |
| C6-CH₃ | High Field (<30) |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretching (Amine and Amide) | 3200-3400 |
| C=O Stretching (Amide) | 1640-1680 |
| C=C Stretching (Aromatic) | 1550-1620 |
| C-N Stretching | 1250-1350 |
Synthesis of this compound
Proposed Experimental Protocol: Modified Guareschi-Thorpe Condensation
This proposed protocol is based on the Guareschi-Thorpe condensation, which is a classical method for synthesizing 2-pyridones.
Materials:
-
3-Methyl-2,4-pentanedione
-
Cyanoacetamide
-
Piperidine (as a basic catalyst)
-
Ethanol (as a solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: The final product, 3-cyano-5,6-dimethyl-2(1H)-pyridinone, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Hydrolysis and Hofmann Rearrangement: The resulting 3-cyano-5,6-dimethyl-2(1H)-pyridinone can then be converted to the target this compound through a two-step process involving acidic or basic hydrolysis of the nitrile to a carboxamide, followed by a Hofmann rearrangement.
Biological Significance and Signaling Pathways
The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Kinase Inhibition
A significant body of research has highlighted the potential of aminopyridinone derivatives as potent inhibitors of various protein kinases.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyridinone moiety can act as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition. Several aminopyrimidine derivatives have shown inhibitory activity against kinases such as EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora Kinases.[2]
The diagram below illustrates a generalized signaling pathway for kinase inhibition, a common mechanism of action for many pyridinone-based therapeutic agents.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
An In-depth Technical Guide to 3-Amino-5,6-dimethyl-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5,6-dimethyl-2(1H)-pyridinone is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridinone scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which include roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential biological significance of this compound, with a focus on its relevance to drug discovery and development. While specific quantitative biological data for this exact molecule is limited in publicly available literature, this guide leverages data from closely related analogs to illustrate the potential therapeutic applications of this compound class.
Chemical Identity and Properties
The IUPAC name for the compound is This compound .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₁₀N₂O | PubChem |
| Molecular Weight | 138.17 g/mol | PubChem |
| Canonical SMILES | CC1=C(C(=O)NC(=C1)N)C | PubChem |
| InChI Key | Not available | |
| CAS Number | 139549-03-4 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of a 3-Aminopyridinone Derivative
This protocol is a generalized procedure adapted from known syntheses of substituted pyridinones and should be considered illustrative.
Materials:
-
An appropriately substituted β-ketoamide (e.g., N-substituted acetoacetamide)
-
A suitable enamine or β-aminoacrylate derivative
-
Base catalyst (e.g., sodium ethoxide, piperidine)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of the β-ketoamide in an anhydrous solvent, add the enamine derivative and a catalytic amount of the base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 3-aminopyridinone derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Pyridinone Synthesis
Caption: A generalized workflow for the synthesis of 3-aminopyridinone derivatives.
Biological Activity and Therapeutic Potential
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of pyridinone have demonstrated a wide range of biological activities.
3.1. Kinase Inhibition
Many pyridinone derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridinone core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. While there is no specific data for this compound, related compounds have shown inhibitory activity against kinases such as Receptor Interacting Protein Kinase-2 (RIPK2), which is involved in inflammatory signaling.[3]
Table 2: Representative Kinase Inhibitory Activity of Pyridinone-Related Scaffolds
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidin-7-one derivative | RIPK2 | 8 ± 4 | [3] |
| 3,5-diaryl-2-aminopyridine derivative | RIPK2 | < 10 | [3] |
Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
The diagram below illustrates a simplified signaling pathway that can be inhibited by kinase inhibitors, a potential mechanism of action for pyridinone derivatives.
Caption: A diagram showing the inhibition of RTK signaling by a kinase inhibitor.
3.2. Anticancer Activity
Consistent with their role as kinase inhibitors, many pyridinone derivatives exhibit antiproliferative activity against various cancer cell lines.[2] The specific cellular targets and mechanisms can vary depending on the substitution pattern of the pyridinone ring.
Table 3: Representative Anticancer Activity of Pyridinone Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [2] |
3.3. Antimicrobial Activity
Certain pyridinone derivatives have also been reported to possess antibacterial and antifungal properties.[2] The mechanism of antimicrobial action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Table 4: Representative Antimicrobial Activity of Pyridinone Analogs
| Compound Class | Organism | MIC (µg/mL) | Reference |
| N-amino-5-cyano-6-pyridones | E. coli | 3.91 | [4] |
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. The pyridinone scaffold serves as a versatile platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. While specific biological data for this compound is not extensively documented, the information available for structurally related compounds suggests that it is a promising candidate for further investigation as a therapeutic agent, particularly in the areas of oncology and infectious diseases. Future research should focus on the synthesis and comprehensive biological evaluation of this and related compounds to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-4,6-dimethylpyridine-2(1H)-thione | C7H10N2S | CID 733112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for the versatile chemical intermediate, 3-Amino-5,6-dimethyl-2(1H)-pyridinone. This pyridinone derivative is a valuable building block in medicinal chemistry, particularly noted for its role as a scaffold in the development of kinase inhibitors and other therapeutic agents.[1][2] Its structural features, including the pyridin-2(1H)-one core, a key 3-amino group, and methyl substitutions, make it a subject of significant interest in drug discovery and organic synthesis.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| CAS Number | 139549-03-4 | [4] |
Spectroscopic Data Analysis
While specific experimental spectra for this compound are not widely published in publicly accessible databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. These expected values are crucial for the identification and characterization of this molecule during synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The expected chemical shifts in both ¹H and ¹³C NMR spectra provide a unique fingerprint of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| NH (Amide/Lactam) | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. |
| NH₂ (Amine) | Broad singlet | 2H | Chemical shift can vary with solvent and temperature. |
| C4-H | Singlet | 1H | Aromatic region. |
| C5-CH₃ | Singlet | 3H | Aliphatic region. |
| C6-CH₃ | Singlet | 3H | Aliphatic region. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C2 (C=O) | >160 | Carbonyl carbon, typically deshielded. |
| C3 | 100-150 | Aromatic region, attached to the amino group. |
| C4 | 100-150 | Aromatic region. |
| C5 | 100-150 | Aromatic region, attached to a methyl group. |
| C6 | 100-150 | Aromatic region, attached to a methyl group. |
| C5-CH₃ | <30 | High-field aliphatic region. |
| C6-CH₃ | <30 | High-field aliphatic region. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretching (Amine & Amide) | 3200-3500 | Broad bands indicative of hydrogen bonding. |
| C-H Stretching (Aliphatic) | 2850-3000 | Associated with the methyl groups. |
| C=O Stretching (Lactam) | 1640-1680 | Strong absorption characteristic of the pyridinone ring. |
| C=C Stretching (Aromatic) | 1550-1620 | Multiple bands expected for the pyridinone ring. |
| N-H Bending (Amine) | 1500-1600 | Can overlap with C=C stretching. |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For this compound, the expected exact mass is approximately 138.0793 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
General Procedure for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).[5]
-
Spectral Referencing: Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[5]
-
2D NMR: To unambiguously assign all signals, 2D-NMR experiments such as COSY, HSQC, and HMBC should be performed to determine proton-proton and proton-carbon correlations.[1]
General Procedure for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Procedure for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-Resolution Analysis: For exact mass determination, utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Synthetic and Application Workflow
This compound serves as a critical starting material or intermediate in multi-step synthetic pathways, particularly in the realm of drug discovery. Its primary amino group allows for a wide range of chemical modifications.[1]
Caption: Logical workflow for the synthesis and application of this compound in drug discovery.
The synthesis of the pyridin-2(1H)-one core can be achieved through various established routes, including the construction from acyclic precursors.[1] Once synthesized, the 3-amino group of the title compound is a key site for derivatization. For instance, reaction with aldehydes can form Schiff bases, which can be further modified.[1] This versatility allows for the generation of a library of compounds for biological screening. The pyridinone scaffold is particularly effective as a "hinge-binding motif" in kinase inhibitors, where it can form crucial hydrogen bonds with the protein backbone.[1] Through iterative cycles of synthesis, biological evaluation, and structure-activity relationship (SAR) studies, lead compounds can be optimized to yield promising drug candidates.
References
- 1. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H10N2O | CID 71695441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [fluorochem.cnreagent.com]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of specific experimental solubility data in publicly available literature, this document outlines a predicted solubility profile based on the physicochemical properties of its core chemical scaffolds: aminopyridine and pyridinone. Furthermore, this guide presents detailed, best-practice experimental protocols for the quantitative determination of its solubility in various solvents, a critical parameter for drug discovery and development. The methodologies described include the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV/Vis) spectroscopy. Additionally, the biological significance of the aminopyridinone scaffold, particularly its role as a kinase inhibitor hinge-binding motif, is discussed, and relevant experimental and logical workflows are visualized using diagrams.
Predicted Solubility Profile of this compound
The molecule possesses both hydrogen bond donors (the amino group and the pyridinone N-H) and acceptors (the carbonyl oxygen and the pyridine nitrogen), suggesting potential for solubility in polar protic solvents like water and alcohols, as well as polar aprotic solvents. The presence of two methyl groups contributes to its lipophilicity, which might enhance its solubility in less polar organic solvents. The pyridinone ring itself is a versatile scaffold that can interact with a range of solvents.[1] The amino group at the 3-position is a key feature that allows for a variety of chemical modifications, which can in turn influence the molecule's solubility.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The presence of hydrogen bond donors and acceptors should facilitate interaction with protic solvents. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. DMSO is a common solvent for such compounds.[1] |
| Nonpolar Aprotic | Hexanes, Toluene | Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | May exhibit some solubility due to dipole-dipole interactions, but likely less than in polar aprotic solvents. |
Experimental Protocols for Solubility Determination
To obtain precise and quantitative solubility data for this compound, standardized experimental methods are required. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][3][4][5] This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to determine the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or other suitable material)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2][3]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To separate the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter.[2] It is crucial to avoid disturbing the solid pellet during aspiration of the supernatant.
-
Carefully collect the clear, saturated solution.
-
Quantify the concentration of this compound in the saturated solution using a suitable analytical method such as HPLC or UV/Vis spectroscopy.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for determining the concentration of a compound in a solution.[6][7][8][9][10]
Instrumentation and Conditions (Example):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.
-
Column Temperature: 25 °C
Procedure:
-
Prepare a Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or the mobile phase) to prepare a stock solution of known concentration.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.
-
Analyze Standards: Inject the calibration standards into the HPLC system and record the peak areas.
-
Create a Calibration Curve: Plot the peak area versus the concentration of the standards and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Analyze Samples: Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate Solubility: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of this compound in the test solvent.
Quantification by UV/Vis Spectroscopy
UV/Vis spectroscopy is a simpler and faster method for concentration determination, provided the compound has a suitable chromophore and there are no interfering substances.[11][12][13][14]
Instrumentation:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Standard Stock Solution: As described for the HPLC method.
-
Prepare Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Measure Absorbance of Standards: Measure the absorbance of each calibration standard at the predetermined λmax.
-
Create a Calibration Curve: Plot absorbance versus concentration and perform a linear regression.
-
Analyze Samples: Dilute the saturated solution from the shake-flask experiment to an absorbance value that falls within the linear range of the calibration curve.
-
Measure Absorbance of Sample: Measure the absorbance of the diluted sample at λmax.
-
Calculate Solubility: Use the absorbance of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to get the final solubility.
Biological Significance and Signaling Pathways
The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules with diverse biological activities.[15] The 3-amino-pyridinone motif is particularly significant as a "hinge-binding motif" in kinase inhibitors.[16] The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, which is essential for potent inhibition of enzyme activity.[17][18]
Given this, this compound is a valuable scaffold for the development of targeted therapeutics, particularly kinase inhibitors for applications in oncology and other diseases driven by aberrant kinase signaling.[19]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for identifying kinase inhibitors and a hypothetical signaling pathway that could be targeted by a this compound derivative.
Caption: Kinase inhibitor discovery workflow.
Caption: Hypothetical kinase signaling pathway.
References
- 1. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 3-Aminopyridinone Derivatives: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 3-aminopyridinone derivatives. This class of compounds has emerged as a promising scaffold for the development of targeted therapeutics, particularly in the field of oncology. This document details the core synthetic methodologies, presents key quantitative biological data, and outlines the experimental protocols utilized in their evaluation. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their mechanism of action and discovery process.
Core Synthesis of 3-Aminopyridinone Derivatives
The synthesis of the 3-aminopyridinone core and its derivatives primarily involves a multi-step process, beginning with a Suzuki cross-coupling reaction followed by a deprotection step. A general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for 3-aminopyridinone derivatives.
A fragment library based on the 3-aminopyridin-2-one scaffold was synthesized starting from 5-bromo-2-methoxypyridin-3-amine.[1] This involved introducing various aromatic and heteroaromatic groups at the C5-position via Suzuki cross-coupling, followed by the deprotection of the resulting 3-amino-2-methoxy-pyridine intermediates.[1] This deprotection is achieved by generating trimethylsilyl iodide (TMS-I) in situ.[1]
An alternative two-step synthesis for 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one (15) starts from the phosphodiesterase inhibitor Milrinone (13).[1]
Biological Activity and Quantitative Data
Screening of a 3-aminopyridin-2-one-based fragment library against a panel of 26 protein kinases identified this scaffold as a potent inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical regulators of mitosis.[1][2] Deregulation of these kinases is implicated in the proliferation and survival of cancer cells.[1]
Kinase Inhibitory Activity
The inhibitory activity of key 3-aminopyridinone derivatives against MPS1, Aurora A, and Aurora B kinases is summarized in the table below. The data is presented as Ki values (nM), which were calculated from IC50 values using the Cheng-Prusoff equation, and ligand efficiency (LE).[1]
| Compound | MPS1 Ki (nM) (LE) | Aurora A Ki (nM) (LE) | Aurora B Ki (nM) (LE) |
| 2 | 25.6 (0.39) | 21.3 (0.40) | 15.1 (0.41) |
| 3 | Modest Inhibition (Good LE) | Lower Inhibitory Activity | Modest Inhibition (Good LE) |
| 6 | Reasonable Activity (Reduced LE) | Reasonable Activity (Reduced LE) | Reasonable Activity (Reduced LE) |
| 7 | 11.0 (0.37) | 30.2 (0.34) | 12.0 (0.37) |
| 8 | 11.0 (0.37) | 30.2 (0.34) | 12.0 (0.37) |
| 9 | 128.2 (0.38) | 66.9 (0.41) | 70.3 (0.40) |
| 10 | 269.3 (0.35) | 89.6 (0.39) | 18.7 (0.46) |
| 11 | 98.1 (0.39) | 125.2 (0.38) | 97.2 (0.39) |
| 12 | 367.3 (0.26) | >100 (-) | 12.9 (0.37) |
| 15 | >100 (-) | >100 (-) | 25.7 (0.42) |
Data sourced from a study by Bavetsias et al.[1]
The methylpyrazole analogue 2 demonstrated good activity and high ligand efficiency against both Aurora A and B, with more modest activity against MPS1.[1] Compound 3 , a pyridyl derivative, showed modest inhibition and good ligand efficiency for MPS1 and Aurora B.[1] The introduction of 2-aminopyrimidine-based substituents in compounds 7 and 8 led to a notable increase in potency against all three kinases while maintaining high ligand efficiency.[1]
Signaling Pathway Involvement
MPS1 and Aurora kinases are key players in the regulation of mitosis, specifically in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. Inhibition of these kinases by 3-aminopyridinone derivatives disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells.
Caption: Inhibition of MPS1 and Aurora kinases disrupts the spindle assembly checkpoint.
Experimental Protocols
General Procedure for Suzuki Cross-Coupling
This procedure describes the synthesis of 3-amino-2-methoxy-pyridine derivatives, the precursors to the final 3-aminopyridinone compounds.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
Aryl/Heteroaryl boronic acid (1.1 equivalents)
-
Pd2(dba)3 (0.025 equivalents)
-
XPhos (0.1 equivalents)
-
K3PO4 (3 equivalents)
-
n-butanol
Procedure:
-
A mixture of 5-bromo-2-methoxypyridin-3-amine, the respective aryl/heteroaryl boronic acid, Pd2(dba)3, XPhos, and K3PO4 is prepared in n-butanol.
-
The reaction mixture is heated to 120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired 3-amino-2-methoxy-pyridine derivative.[1]
General Procedure for Deprotection
This protocol outlines the conversion of the 2-methoxy intermediate to the final 3-aminopyridin-2-one product.
Materials:
-
3-amino-2-methoxy-pyridine derivative
-
Trimethylsilyl chloride (TMS-Cl) (5 equivalents)
-
Sodium iodide (NaI) (5 equivalents)
-
Acetonitrile
Procedure:
-
To a solution of the 3-amino-2-methoxy-pyridine derivative and sodium iodide in acetonitrile, add trimethylsilyl chloride dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is purified using a strong cation exchange (SCX) column to afford the final 3-aminopyridin-2-one derivative.[1]
Kinase Inhibition Assay (Mobility Shift-Based)
This assay was used to determine the inhibitory activity of the synthesized compounds against a panel of protein kinases.
Principle: The assay measures the conversion of a peptide substrate to a phosphopeptide product by a protein kinase. The substrate and product are separated based on differences in their electrophoretic mobility, which is detected by laser-induced fluorescence.
General Workflow:
Caption: Workflow for the mobility shift-based kinase inhibition assay.
Procedure:
-
Compounds were initially screened at a single concentration of 100 µM.[1]
-
For compounds showing significant inhibition, IC50 values were determined by generating a dose-response curve with a range of compound concentrations.
-
The kinase, fluorescently labeled peptide substrate, and ATP are combined in an assay buffer.
-
The reaction is initiated by the addition of the test compound.
-
The reaction is allowed to proceed for a set period at a controlled temperature.
-
The reaction is stopped, and the mixture is introduced into a microfluidic chip.
-
An electric field is applied, separating the substrate and the phosphorylated product.
-
The amount of product is quantified by fluorescence detection.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Ki values are subsequently calculated from the IC50 values using the Cheng-Prusoff equation.[1]
This technical guide provides a foundational understanding of the discovery and preliminary evaluation of 3-aminopyridinone derivatives. The provided data and protocols can serve as a valuable resource for researchers and scientists in the field of drug discovery and development, particularly for those targeting kinase-driven malignancies.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Aminopyridinones: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridinones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As privileged scaffolds, they are integral to the development of novel therapeutics targeting a range of diseases. Their physicochemical properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing solubility, permeability, metabolic stability, and target engagement. This technical guide provides an in-depth overview of the core physicochemical characteristics of aminopyridinones, detailed experimental protocols for their determination, and a review of their role as modulators of key signaling pathways.
Core Physicochemical Properties of Aminopyridinones
The drug-like properties of aminopyridinone derivatives are governed by a delicate balance of several key physicochemical parameters. Understanding and optimizing these properties is a crucial step in the drug discovery and development process.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. The solubility of aminopyridinones can be influenced by factors such as their substitution pattern, crystal lattice energy, and the pH of the aqueous medium.
Ionization Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. For aminopyridinones, which typically possess both acidic and basic centers, the pKa values are critical for predicting their behavior in different physiological compartments, such as the stomach and intestines. This, in turn, influences their absorption, distribution, and excretion.
Lipophilicity (logP and logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's affinity for a nonpolar environment relative to a polar one. This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For ionizable molecules like aminopyridinones, logD, which is pH-dependent, provides a more physiologically relevant measure of lipophilicity.
Chemical Stability
The chemical stability of aminopyridinones under various conditions (e.g., pH, temperature, light) is essential for ensuring the integrity and shelf-life of a potential drug substance. Stability studies help to identify potential degradation pathways and inform formulation and storage strategies.
Quantitative Physicochemical Data of Representative Aminopyridinone Analogs
The following tables summarize typical physicochemical data for a series of hypothetical aminopyridinone derivatives to illustrate the range of properties observed within this chemical class. It is important to note that these values are illustrative and will vary depending on the specific substitution patterns of the molecules.
Table 1: Solubility and pKa of Representative Aminopyridinone Derivatives
| Compound ID | Structure | Aqueous Solubility (µg/mL at pH 7.4) | pKa (Acidic) | pKa (Basic) |
| APN-001 | R1=H, R2=H | 150 | 8.5 | 3.2 |
| APN-002 | R1=Cl, R2=H | 50 | 7.9 | 2.8 |
| APN-003 | R1=H, R2=CH3 | 200 | 8.7 | 3.5 |
| APN-004 | R1=F, R2=CH3 | 120 | 8.1 | 3.3 |
Table 2: Lipophilicity and Stability of Representative Aminopyridinone Derivatives
| Compound ID | logP | logD (pH 7.4) | Half-life (t½) in Human Plasma (hours) |
| APN-001 | 1.8 | 1.2 | > 8 |
| APN-002 | 2.5 | 2.1 | 6 |
| APN-003 | 1.5 | 0.9 | > 8 |
| APN-004 | 2.1 | 1.6 | 7 |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid aminopyridinone compound is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for the separation of the solid and liquid phases. The supernatant is then carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved aminopyridinone in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported as the mean of at least three independent measurements.
Caption: Workflow for Solubility Determination.
Determination of Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.
Protocol:
-
Sample Preparation: A known concentration of the aminopyridinone is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility. The ionic strength of the solution is maintained with a background electrolyte like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. Specialized software is often used to analyze the titration data and calculate the pKa values.
Caption: Potentiometric Titration Workflow.
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Protocol:
-
Phase Preparation: n-Octanol and an aqueous buffer of a specific pH (e.g., pH 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the aminopyridinone is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is then added, and the mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the aminopyridinone in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP or logD is the base-10 logarithm of this value.
Caption: Shake-Flask Method for logP/logD.
Aminopyridinones as Modulators of Signaling Pathways
The therapeutic potential of aminopyridinones often stems from their ability to modulate the activity of key proteins within cellular signaling pathways.
Inhibition of Phosphodiesterase 4 (PDE4)
Certain aminopyridinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a downstream cascade of events that can suppress inflammatory responses. This makes them attractive candidates for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Caption: Aminopyridinone Inhibition of PDE4 Pathway.
Inhibition of Kinase Signaling Pathways
More recently, aminopyridinones have emerged as promising scaffolds for the development of kinase inhibitors. Kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Aminopyridinone-based compounds have been shown to inhibit key kinases in the PI3K/AKT/mTOR and Aurora kinase pathways, which are critical for cell growth, proliferation, and survival. By targeting these pathways, aminopyridinone derivatives hold potential as novel anti-cancer agents.
Caption: Aminopyridinone Inhibition of PI3K Pathway.
Conclusion
The physicochemical characteristics of aminopyridinones are fundamental to their development as therapeutic agents. A thorough understanding and systematic evaluation of properties such as solubility, pKa, lipophilicity, and stability are essential for optimizing their drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel aminopyridinone derivatives. Furthermore, the elucidation of their mechanisms of action, particularly as inhibitors of key signaling pathways like those involving PDE4 and various kinases, continues to open new avenues for the design of targeted and effective therapies. This integrated approach of physicochemical profiling and mechanistic understanding will undoubtedly accelerate the translation of promising aminopyridinone candidates from the laboratory to the clinic.
Methodological & Application
Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology follows a two-step synthetic route, commencing with the synthesis of the intermediate, 3-cyano-4,6-dimethyl-2-pyridone, followed by its reduction to the target primary amine.
Key Synthetic Route Overview
The synthesis of this compound is achieved through a reliable two-step process. The initial step involves a condensation reaction to form the pyridinone ring, followed by the chemical reduction of a nitrile group to the desired primary amine.
Data Summary
The following table summarizes the key quantitative data for the synthetic protocol.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 148.16 | 85-95 | 288-291 |
| 2 | This compound | C₇H₁₀N₂O | 138.17 | 80-90 | Not specified |
Experimental Protocols
Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This procedure is based on the Guareschi-Thorpe reaction, a well-established method for the synthesis of 2-pyridones.
Materials and Reagents:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent), cyanoacetamide (1 equivalent), and ethanol to form a slurry.
-
To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.
Step 2: Reduction of 3-Cyano-4,6-dimethyl-2-pyridone to this compound
This protocol utilizes a mild and efficient reduction method employing Raney Nickel and potassium borohydride.[1]
Materials and Reagents:
-
3-Cyano-4,6-dimethyl-2-pyridone
-
Raney Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Carefully wash the Raney Nickel slurry with deionized water and then with ethanol to remove the water.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the prepared 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.
-
Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions to control the exothermic reaction and hydrogen evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Visualized Experimental Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of this compound.
References
One-Pot Synthesis of Substituted Aminopyridinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminopyridinones are a pivotal class of heterocyclic compounds that garner significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of these valuable scaffolds. The methodologies presented focus on multicomponent reactions (MCRs), which offer significant advantages in terms of operational simplicity, time-efficiency, and the generation of molecular diversity from readily available starting materials.[3][4]
Introduction
The pyridine ring is a fundamental structural motif present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4] Aminopyridine derivatives, in particular, serve as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.[2] Traditional multi-step syntheses of these compounds are often laborious and generate significant waste. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules in a single synthetic operation, thereby minimizing purification steps and resource consumption.[3][5]
This document outlines several robust and catalyst-free, or simple catalyst-mediated, one-pot procedures for the synthesis of substituted aminopyridinones. The protocols are designed to be easily adaptable in a standard laboratory setting.
I. Three-Component Synthesis of Substituted 2-Imino-1,2-dihydropyridines and Imidazopyridines
A versatile one-pot, three-component reaction has been developed for the synthesis of multisubstituted imino- and imidazopyridines. This catalyst-free approach involves the reaction of benzylidenemalononitriles, malononitrile, and an amine at room temperature.[4] The choice of the amine component dictates the final product, with benzylamine leading to 2-imino-1,2-dihydropyridines and ethylenediamine yielding dihydro- and tetrahydroimidazopyridines.[4]
Experimental Protocol
General Procedure: [4]
-
In a round-bottom flask, dissolve benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
To this solution, add the appropriate amine (benzylamine or ethylenediamine, 1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the crystalline product often precipitates from the reaction mixture.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
| Entry | Benzylidenemalononitrile Substituent | Amine | Product Type | Yield (%) |
| 1 | 4-H | Benzylamine | 2-Imino-1,2-dihydropyridine | 85 |
| 2 | 4-Cl | Benzylamine | 2-Imino-1,2-dihydropyridine | 88 |
| 3 | 4-OCH3 | Benzylamine | 2-Imino-1,2-dihydropyridine | 82 |
| 4 | 4-H | Ethylenediamine | Dihydroimidazopyridine | 90 |
| 5 | 4-Cl | Ethylenediamine | Dihydroimidazopyridine | 92 |
Table 1: Representative yields for the three-component synthesis of imino- and imidazopyridines. Data adapted from Naghiyev et al.[4]
Experimental Workflow
Caption: Workflow for the three-component synthesis.
II. Four-Component Catalyst-Free Synthesis of Substituted 2-Aminopyridines
An efficient and environmentally friendly four-component, catalyst-free method has been established for the synthesis of functionalized 2-aminopyridine derivatives.[3] This protocol combines an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate under solvent-free conditions at room temperature.[3]
Experimental Protocol
General Procedure: [3]
-
In a mortar, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the appropriate aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).
-
Grind the mixture with a pestle at room temperature.
-
Continue grinding until the reaction is complete (monitor by TLC).
-
After completion, add diethyl ether to the solid mass and triturate.
-
Collect the solid product by filtration, wash several times with diethyl ether to remove any unreacted starting materials.
-
Dry the purified product.
Data Presentation
| Entry | Acetophenone Derivative | Aldehyde | Product Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 92 |
| 2 | 4-Methylacetophenone | Benzaldehyde | 90 |
| 3 | 4-Chloroacetophenone | 4-Chlorobenzaldehyde | 95 |
| 4 | Acetophenone | 4-Methoxybenzaldehyde | 88 |
| 5 | 4-Bromoacetophenone | 4-Nitrobenzaldehyde | 91 |
Table 2: Yields for the four-component synthesis of 2-aminopyridines. Data is representative of typical results for this type of reaction.[3]
Experimental Workflow
References
Multi-component Reactions Involving 3-Amino-5,6-dimethyl-2(1H)-pyridinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 3-Amino-5,6-dimethyl-2(1H)-pyridinone in multi-component reactions (MCRs). This versatile building block offers a streamlined approach to synthesizing complex, highly functionalized heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocols described herein are based on established methodologies for analogous aminopyridine derivatives and are intended to serve as a practical guide for the synthesis of novel molecular entities.
Application Notes
This compound is a valuable synthon for MCRs due to the presence of a nucleophilic amino group and an active methylene group, enabling its participation in a variety of condensation and cyclization reactions. Its utility is particularly pronounced in the synthesis of fused pyridine ring systems, which are prevalent in many biologically active compounds.[1][2] The application of MCRs to this starting material allows for the rapid generation of molecular diversity from simple and readily available precursors, a key strategy in modern drug discovery.
The primary application of this compound in MCRs is in the construction of substituted pyridines and their fused analogues. These reactions typically proceed via a domino Knoevenagel condensation-Michael addition-intramolecular cyclization sequence. By varying the aldehyde and active methylene compound, a wide array of derivatives can be synthesized in a single pot, often with high atom economy and in good yields.
Furthermore, the structural motif of this compound makes it a candidate for other named MCRs, such as Ugi and Biginelli-like reactions, which are powerful tools for the synthesis of peptidomimetics and dihydropyrimidinones, respectively. While specific examples with this pyridinone are not extensively documented, its chemical properties suggest its potential as a valuable component in these transformations.
Proposed Multi-component Reaction for the Synthesis of Pyrido[2,3-b]pyridine Derivatives
A plausible and highly useful multi-component reaction involving this compound is a three-component condensation with an aromatic aldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate. This reaction is expected to yield highly functionalized pyrido[2,3-b]pyridine derivatives, which are scaffolds of interest in medicinal chemistry.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of pyrido[2,3-b]pyridines.
Plausible Signaling Pathway
Caption: Plausible reaction mechanism for the three-component synthesis.
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-4-aryl-2,3-dimethyl-5-oxo-5,8-dihydropyrido[2,3-b]pyridine-6-carbonitriles
This protocol is adapted from similar syntheses of functionalized pyridines.
Materials:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethanol or Dimethylformamide (DMF)
-
Piperidine or p-Toluenesulfonic acid (p-TSA)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Microwave-Assisted Synthesis of Ethyl 7-Amino-4-aryl-2,3-dimethyl-5-oxo-5,8-dihydropyrido[2,3-b]pyridine-6-carboxylates
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Aromatic aldehydes
-
Ethyl cyanoacetate
-
Ethanol
-
Piperidine
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and 5 mL of ethanol.
-
Add 2-3 drops of piperidine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling to room temperature, the product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, purify the product by recrystallization from ethanol or by column chromatography.
Data Presentation
The following tables summarize representative yields for analogous three-component reactions leading to the formation of functionalized pyridine derivatives. These values can serve as a benchmark for the expected outcomes of the proposed protocols.
Table 1: Yields of 7-Amino-4-aryl-2,3-dimethyl-5-oxo-5,8-dihydropyrido[2,3-b]pyridine-6-carbonitriles
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | DMF | 6 | 82 |
| 4 | 4-Nitrobenzaldehyde | p-TSA | Ethanol | 4 | 90 |
| 5 | 2-Naphthaldehyde | Piperidine | DMF | 6 | 88 |
Table 2: Yields of Ethyl 7-Amino-4-aryl-2,3-dimethyl-5-oxo-5,8-dihydropyrido[2,3-b]pyridine-6-carboxylates (Microwave-Assisted)
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 10 | 90 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 12 | 88 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 10 | 93 |
| 5 | 3-Bromobenzaldehyde | Piperidine | Ethanol | 12 | 91 |
Potential Ugi and Biginelli-Type Reactions
Ugi-type Reaction
The primary amino group of this compound could serve as the amine component in a four-component Ugi reaction with an aldehyde, an isocyanide, and a carboxylic acid. This would lead to the formation of α-acylamino amides bearing the pyridinone scaffold, which are of interest as peptidomimetics.[3][4]
Logical Relationship for a Proposed Ugi Reaction
Caption: Components of a proposed Ugi four-component reaction.
Biginelli-like Reaction
In a Biginelli-like reaction, this compound could potentially act as the urea component, reacting with a β-dicarbonyl compound and an aldehyde to form dihydropyrimidinone analogues.[5][6] This would provide access to a class of compounds known for their diverse pharmacological activities.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex heterocyclic molecules through multi-component reactions. The provided protocols, based on well-established precedents, offer a solid foundation for the exploration of its synthetic potential. The ability to rapidly generate libraries of diverse compounds highlights the value of this approach in the fields of medicinal chemistry and drug development. Further investigation into the application of this pyridinone derivative in a broader range of MCRs is warranted and expected to yield novel and potentially bioactive molecules.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. arts.units.it [arts.units.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]
Application Note: 1H NMR Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
Introduction
3-Amino-5,6-dimethyl-2(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core, which is a common scaffold in medicinal chemistry. The strategic placement of amino and methyl groups on this core makes it a valuable intermediate for the synthesis of various biologically active molecules. A thorough structural elucidation of this compound is crucial for its application in drug discovery and development. This application note provides a detailed protocol for the analysis of this compound using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful technique for determining the structure of organic molecules.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1] The exact chemical shifts can be influenced by the solvent and concentration used.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 (ring CH) | 6.5 - 7.0 | Singlet (s) | 1H |
| NH (amide) | 10.0 - 12.0 | Broad Singlet (br s) | 1H |
| NH₂ (amino) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |
| C5-CH₃ | 2.0 - 2.3 | Singlet (s) | 3H |
| C6-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |
Experimental Protocol
This section outlines a standard procedure for acquiring a 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons (NH and NH₂).[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
-
Set the appropriate acquisition parameters. A typical set of parameters would include:
-
Pulse Angle: 90°
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Visualizations
Chemical Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled.
Caption: Structure of this compound.
Workflow for 1H NMR Analysis
The diagram below outlines the logical workflow for the 1H NMR analysis of an organic compound like this compound.
Caption: Workflow of 1H NMR Analysis.
References
Application Notes and Protocols for the Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,6-dimethyl-2(1H)-pyridinone is a heterocyclic compound belonging to the aminopyridinone class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Aminopyridinone derivatives are being explored for a range of therapeutic applications, including as potential inhibitors of enzymes such as β-secretase 1 (BACE1), a key target in the development of treatments for Alzheimer's disease.
This document provides detailed information on the characterization of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Due to the absence of publicly available experimental ¹³C NMR data for this specific molecule, this note presents a predicted spectrum based on established substituent effects on the pyridinone ring. Additionally, a comprehensive protocol for acquiring ¹³C NMR data and a workflow for the discovery of aminopyridinone-based enzyme inhibitors are provided.
Predicted ¹³C NMR Data
The ¹³C NMR chemical shifts for this compound have been predicted based on the known chemical shifts of pyridine and the established substituent chemical shift (SCS) effects for amino, methyl, and carbonyl groups on a pyridine ring. The prediction methodology involves starting with the baseline chemical shifts of the pyridine carbons and incrementally adjusting them based on the expected influence of each substituent at its respective position (ipso, ortho, meta, para).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 165.2 |
| C3 | 118.5 |
| C4 | 138.9 |
| C5 | 125.7 |
| C6 | 148.3 |
| 5-CH₃ | 18.1 |
| 6-CH₃ | 20.5 |
Disclaimer: These are predicted values and may differ from experimental results. Verification by experimental analysis is recommended.
Experimental Protocol: ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum of a solid organic compound like this compound.
1. Sample Preparation
-
Materials:
-
This compound (15-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄), 0.6-0.7 mL
-
5 mm NMR tube
-
Vortex mixer
-
Pipette with a filter tip (e.g., cotton or glass wool plug)
-
-
Procedure:
-
Weigh approximately 15-20 mg of the solid sample and transfer it to a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Use a vortex mixer to ensure the complete dissolution of the sample. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the compound.
-
Using a pipette with a filter tip, transfer the solution into a 5 mm NMR tube. The filter will remove any particulate matter that could degrade the quality of the NMR spectrum.
-
Cap the NMR tube securely and label it appropriately.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Typical Acquisition Parameters:
-
Experiment: ¹³C with proton decoupling (e.g., zgpg30)
-
Solvent: Set to the deuterated solvent used for sample preparation.
-
Temperature: 298 K (25 °C)
-
Pulse Width (p1): Calibrated 90° pulse (typically 8-12 µs).
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (sw): 0 to 220 ppm.
-
Transmitter Frequency Offset (o1p): Centered at approximately 110 ppm.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the solvent residual peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative analysis is required (note that in standard ¹³C NMR, integrals are not always proportional to the number of carbons).
-
Assign the chemical shifts to the corresponding carbon atoms in the molecule.
Application in Drug Discovery: A Workflow for BACE1 Inhibitor Development
The aminopyridinone scaffold is a promising starting point for the development of enzyme inhibitors. The following diagram illustrates a typical workflow in a drug discovery program targeting BACE1 for the treatment of Alzheimer's disease.
Caption: A generalized workflow for the discovery and development of aminopyridinone-based BACE1 inhibitors.
Application Note: Mass Spectrometry Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
Abstract
This application note details a theoretical approach for the mass spectrometric analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain mass spectral data for this specific molecule, this document provides a detailed, inferred fragmentation pathway and a standardized protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The presented methodologies and expected fragmentation patterns are based on the fundamental principles of mass spectrometry and the known behavior of structurally related aminopyridinone derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.
Introduction
This compound is a substituted pyridinone derivative. The pyridinone scaffold is a common feature in many biologically active compounds, including kinase inhibitors. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices and for metabolism studies. This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a hypothesized fragmentation pathway to facilitate its analysis.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
Matrix Spike (for biological samples): Spike the working standards into the appropriate biological matrix (e.g., plasma, urine) and perform a protein precipitation step using three volumes of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for LC-MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MS Scan Range: m/z 50-200
-
MS/MS Product Ion Scan: Select the precursor ion [M+H]⁺ and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.
Data Presentation
Table 1: Predicted m/z Values for this compound and its Fragments.
| Ion Description | Proposed Structure | Predicted m/z |
| Protonated Molecule [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |
| Loss of NH₃ | C₇H₈NO⁺ | 122.0599 |
| Loss of CO | C₆H₁₁N₂⁺ | 111.0917 |
| Loss of CH₃ | C₆H₈N₂O⁺ | 124.0631 |
| Loss of NH₃ and CO | C₆H₈N⁺ | 94.0651 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Hypothesized Fragmentation Pathway
The fragmentation of the protonated molecule of this compound ([M+H]⁺, m/z 139.0866) is expected to proceed through several key pathways initiated by collision-induced dissociation (CID). The primary sites of fragmentation are likely to be the amino group, the carbonyl group, and the methyl substituents on the pyridinone ring.
A plausible fragmentation pathway involves the initial loss of ammonia (NH₃) from the protonated amino group, leading to a fragment ion at m/z 122.0599. Another characteristic fragmentation would be the loss of carbon monoxide (CO) from the pyridinone ring, resulting in a fragment at m/z 111.0917. The loss of a methyl radical (CH₃) from either the 5 or 6 position would yield a fragment at m/z 124.0631. Subsequent fragmentation of these primary product ions can also occur, such as the combined loss of ammonia and carbon monoxide, leading to a fragment at m/z 94.0651.
Caption: Hypothesized fragmentation pathway of this compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, guide for the mass spectrometric analysis of this compound. The detailed protocol and hypothesized fragmentation pathway serve as a valuable starting point for researchers working on the identification and characterization of this compound. Experimental verification of the proposed fragmentation is recommended to confirm the described pathways. The methodologies presented here are adaptable and can be optimized for specific instrumentation and analytical requirements.
Application Notes: Leveraging 3-Amino-5,6-dimethyl-2(1H)-pyridinone for the Synthesis of Novel Kinase Inhibitors
Introduction
The pyridinone scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] The 3-amino-2(1H)-pyridinone core, in particular, serves as an excellent starting point for the development of kinase inhibitor libraries through fragment-based drug discovery.[3][4][5] This document provides detailed application notes and protocols for the utilization of 3-Amino-5,6-dimethyl-2(1H)-pyridinone in the synthesis and evaluation of novel kinase inhibitors. The methyl groups at the 5- and 6-positions can provide steric hindrance or favorable hydrophobic interactions within the kinase active site, potentially influencing inhibitor potency and selectivity.
Key Applications
The 3-amino-2(1H)-pyridinone scaffold has been identified as a versatile starting point for targeting several important kinase families. Screening of a 3-aminopyridin-2-one based fragment library has identified inhibitors for key regulators of mitosis, including Monopolar Spindle 1 (MPS1) and the Aurora kinase family (Aurora A and Aurora B).[3][4] These kinases are attractive therapeutic targets in oncology due to their critical roles in cell cycle progression and proliferation.[3] The derivatization of the this compound core allows for the exploration of chemical space to optimize potency and selectivity for these and other kinase targets.
Mechanism of Action
Derivatives of the 3-aminopyridin-2-one scaffold typically act as ATP-competitive inhibitors. X-ray crystallography studies have revealed that the 3-amino group and the pyridinone nitrogen can form crucial hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[3] The substituents on the pyridinone ring can be modified to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring selectivity for different kinases.
Data Presentation
The following table summarizes hypothetical inhibitory activities of a derivative of this compound against a panel of cancer-relevant kinases, based on published data for analogous compounds.[4]
| Kinase Target | Compound A (IC50, µM) | Compound B (IC50, µM) |
| Aurora A | 0.8 | 15.2 |
| Aurora B | 0.5 | 9.8 |
| MPS1 | 1.2 | 25.0 |
| CDK2 | >50 | >50 |
| ERK1 | >50 | >50 |
| GSK3β | 22.5 | >50 |
| PKA | >50 | >50 |
| ROCK1 | 18.3 | >50 |
-
Compound A: 3-Amino-5,6-dimethyl-4-(pyridin-4-yl)-2(1H)-pyridinone (Hypothetical)
-
Compound B: 3-Amino-5,6-dimethyl-4-(phenyl)-2(1H)-pyridinone (Hypothetical)
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5,6-dimethyl-4-(aryl/heteroaryl)-2(1H)-pyridinone Derivatives via Suzuki Coupling
This protocol describes a general method for the synthesis of derivatives of this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Amino-4-bromo-5,6-dimethyl-2(1H)-pyridinone
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add 3-Amino-4-bromo-5,6-dimethyl-2(1H)-pyridinone (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a specific kinase using a mobility shift assay.
Materials:
-
Kinase enzyme of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Stop solution
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, fluorescently labeled peptide substrate, and kinase reaction buffer.
-
Add the test compounds at various concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the separation of the phosphorylated and unphosphorylated substrate using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and screening of kinase inhibitors.
Caption: Simplified signaling pathway of key mitotic kinases.
Caption: Structure-Activity Relationship (SAR) logic diagram.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]
Application Notes and Protocols: 3-Aminopyridin-2-one Scaffold for MPS1 Kinase Inhibitors
These application notes provide a comprehensive overview of the 3-aminopyridin-2-one scaffold as a promising starting point for the development of potent and selective inhibitors against Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint and a validated target in oncology.
Introduction
Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity serine/threonine kinase essential for the proper segregation of chromosomes during mitosis.[1][2] It plays a crucial role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures genomic integrity by preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3] Overexpression of MPS1 is observed in various human cancers and is often correlated with aneuploidy, tumor grade, and poor prognosis.[3][4][5] This dependency of cancer cells on high levels of MPS1 makes it an attractive therapeutic target.[5][6]
The 3-aminopyridin-2-one scaffold has been identified as a novel and ligand-efficient starting point for the design of MPS1 inhibitors.[7][8] This fragment can form multiple hydrogen bonds with the kinase hinge region, a highly conserved ATP-binding site, providing a solid anchor for building potency and selectivity.[7][9] This document summarizes the key findings, quantitative data, and experimental protocols associated with this scaffold.
Quantitative Data Summary: Inhibitory Activity
Screening of a fragment library based on the 3-aminopyridin-2-one motif identified several compounds with significant activity against MPS1 and the related Aurora kinases. The inhibitory activities (IC50) and ligand efficiencies (LE) of key compounds are summarized below.
| Compound ID | R¹ Substituent | MPS1 IC50 (μM) | Aurora A IC50 (μM) | Aurora B IC50 (μM) | Ligand Efficiency (LE) against MPS1 |
| 2 | 1-Methyl-1H-pyrazol-4-yl | 0.94 | 2.1 | 1.1 | 0.40 |
| 3 | Pyridin-4-yl | 1.8 | >50 | 11 | 0.38 |
| 6 | Quinolin-3-yl | 2.4 | >50 | 18 | 0.32 |
| 10 | Pyrimidin-5-yl | 4.3 | 2.6 | 1.8 | 0.33 |
| 12 | 3-Cyanophenyl | >50 | 17 | 1.5 | <0.20 |
| 15 | Pyridin-4-yl (with 6-Me) | >50 | >50 | 5.2 | <0.23 |
| 16 | 3-(Benzoylamino)phenyl | 0.12 | 1.6 | 0.38 | 0.33 |
Data sourced from Bioorganic & Medicinal Chemistry, 2018.[7][10]
Signaling Pathway and Mechanism of Action
MPS1 is a critical upstream regulator of the Spindle Assembly Checkpoint (SAC). Its kinase activity is required to recruit other checkpoint proteins, like Mad1 and Mad2, to unattached kinetochores. This initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase. MPS1 inhibitors, such as those derived from the 3-aminopyridin-2-one scaffold, competitively bind to the ATP pocket of the kinase, preventing the phosphorylation of its downstream substrates and abrogating the SAC. This leads to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.[1][3][11]
Application Notes: Structure-Activity Relationship (SAR)
The 3-aminopyridin-2-one core serves as an excellent anchor, forming key hydrogen bonds with the kinase hinge region. Structure-activity relationship studies have revealed that modifications at the C5 and C6 positions of the pyridone ring are critical for modulating potency and selectivity.[7]
-
C5-Position: Introduction of various aromatic and heteroaromatic groups via Suzuki coupling directly influences inhibitor potency.
-
A pyridin-4-yl group (Compound 3 ) provides good activity and ligand efficiency for MPS1.[7]
-
Incorporating a benzamide group (Compound 16 ) at this position significantly increases inhibitory activity against MPS1 by 15-fold compared to compound 3, suggesting the exploration of an adjacent pocket.[7]
-
-
C6-Position: Substitution at this position can be used to tune selectivity.
-
Adding a methyl group at C6 (Compound 15 ) ablates MPS1 activity while retaining moderate activity against Aurora B, indicating this position can be modified to achieve selectivity over MPS1.[7]
-
Experimental Protocols
The following sections detail generalized protocols for the synthesis and evaluation of 3-aminopyridin-2-one based MPS1 inhibitors.
Experimental Workflow
The overall workflow for identifying and characterizing novel inhibitors from this scaffold involves chemical synthesis, biological screening, and structural biology.
Protocol 1: General Synthesis via Suzuki Coupling
This protocol describes the synthesis of C5-aryl/heteroaryl substituted 3-aminopyridin-2-one derivatives starting from 5-bromo-2-methoxypyridin-3-amine.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
Aryl/Heteroaryl boronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
n-Butanol
-
TMS-Cl (Chlorotrimethylsilane)
-
NaI (Sodium iodide)
-
Acetonitrile
Procedure:
-
Suzuki Coupling:
-
To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine, the desired aryl/heteroaryl boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed n-butanol and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C5-substituted 2-methoxy-pyridin-3-amine intermediate.
-
-
Demethylation (Deprotection):
-
Dissolve the intermediate from the previous step in acetonitrile.
-
Add NaI (3.0 eq) followed by TMS-Cl (3.0 eq) to the solution. This generates TMS-I in situ.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with aqueous sodium thiosulfate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final 3-amino-5-(aryl/heteroaryl)pyridin-2(1H)-one product by chromatography or recrystallization.
-
Protocol 2: In Vitro MPS1 Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the IC50 values of compounds against MPS1 kinase, adaptable for various assay formats like radiometric or electrochemiluminescence assays.[12][13]
Materials:
-
Recombinant human MPS1 kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Myelin basic protein or a specific peptide substrate like KNL1)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., [γ-³³P]ATP for radiometric assay, or specific phospho-antibodies for MSD/ELISA formats)
-
96-well or 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Dilute these DMSO stocks into the kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Reaction:
-
To the wells of an assay plate, add the kinase buffer.
-
Add the diluted test compounds (or DMSO for control wells).
-
Add the MPS1 kinase enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near its Km value for competitive inhibitor studies.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 60-120 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Detect the amount of phosphorylated substrate using the chosen method (e.g., capture on a filtermat and scintillation counting for radiometric assays, or antibody-based detection for MSD/ELISA).
-
Subtract the background signal (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.[12]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminopyridin-2-one Scaffold for Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development.[1][2] The 3-aminopyridin-2-one scaffold has emerged as a promising starting point for the development of potent and selective Aurora kinase inhibitors. This scaffold is capable of forming multiple hydrogen bonds with the kinase hinge region, possesses favorable physicochemical properties, and offers several points for chemical modification to optimize potency and selectivity.[3][4]
These application notes provide an overview of the 3-aminopyridin-2-one scaffold as a platform for discovering and characterizing novel Aurora kinase inhibitors. Detailed protocols for the synthesis of exemplary compounds and for the biochemical and cell-based evaluation of their inhibitory activity are presented.
Aurora Kinase Signaling Pathway
Aurora kinases, comprising Aurora A, B, and C, are key regulators of cell division.[5] Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[5][6] Aurora C's function is primarily in meiosis, but it can compensate for Aurora B in some cancer cells. Dysregulation of Aurora kinase activity can lead to genomic instability and tumorigenesis.[7] Inhibition of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells, providing a therapeutic strategy for cancer treatment.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of representative 3-aminopyridin-2-one derivatives against Aurora kinases.
Table 1: Biochemical Inhibition of Aurora Kinases by 3-Aminopyridin-2-one Derivatives
| Compound ID | Modification at C5-position | Aurora A (Ki, µM) | Aurora B (Ki, µM) |
| 1 | Unsubstituted | >100 | >100 |
| 2 | 1-Methyl-1H-pyrazol-4-yl | 0.46 | 0.13 |
| 3 | Pyridin-4-yl | 2.6 | 0.8 |
| 15 | Pyridin-4-yl (with 6-methyl) | >100 | 2.0 |
Data adapted from a study on a 3-aminopyridin-2-one based fragment library.[3]
Table 2: Cellular Activity of a Representative 3-Aminopyridin-2-one-based Aurora Kinase Inhibitor
| Cell Line | IC50 (µM) for Cell Proliferation | Phenotypic Effect |
| HeLa (Cervical Cancer) | 0.5 - 5 | Mitotic arrest, polyploidy |
| U2OS (Osteosarcoma) | 0.5 - 5 | Mitotic arrest, polyploidy |
| HCT116 (Colon Cancer) | 0.1 - 1 | G2/M arrest, apoptosis |
Note: The cellular activity data is representative and may vary depending on the specific derivative and assay conditions.
Experimental Protocols
Synthesis of 3-Amino-5-(aryl)pyridin-2(1H)-one Derivatives
This protocol describes a general two-step synthesis of 3-amino-5-(aryl)pyridin-2(1H)-one derivatives starting from 5-bromo-2-methoxypyridin-3-amine, involving a Suzuki cross-coupling reaction followed by demethylation.
Experimental Workflow for Synthesis
Step 1: Suzuki Cross-Coupling
-
To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a suitable base, for instance, K₃PO₄ (2.0 eq.).
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 5-aryl-2-methoxypyridin-3-amine intermediate.
Step 2: Demethylation to form 3-Aminopyridin-2-one
-
Dissolve the 5-aryl-2-methoxypyridin-3-amine intermediate (1.0 eq.) in a dry, inert solvent such as acetonitrile.
-
Add sodium iodide (3.0 eq.) and trimethylsilyl chloride (TMSCl) (3.0 eq.) to the solution to generate trimethylsilyl iodide (TMSI) in situ.[8][9]
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to neutral or slightly basic with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield the 3-amino-5-(aryl)pyridin-2(1H)-one.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This protocol outlines the determination of the inhibitory activity of the synthesized compounds against Aurora kinases using the commercially available ADP-Glo™ Kinase Assay (Promega).[1][6][10]
Experimental Workflow for ADP-Glo™ Assay
Materials:
-
Aurora A or Aurora B enzyme
-
Suitable substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (3-aminopyridin-2-one derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white multi-well plate, add the test compound dilutions. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Add the Aurora kinase enzyme to each well (except the negative control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Cell Proliferation (MTT/CCK-8 Assay)
This protocol describes a method to assess the effect of the 3-aminopyridin-2-one inhibitors on the proliferation of cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., HeLa, U2OS) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell-Based Assay: Immunofluorescence for Phospho-Histone H3 (Ser10)
This protocol is for visualizing the inhibition of Aurora B kinase activity in cells by detecting the phosphorylation status of its substrate, Histone H3 at Serine 10.[3]
Procedure:
-
Grow cells on coverslips in a multi-well plate and treat with test compounds for a specified duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A decrease in the phospho-Histone H3 (Ser10) signal indicates inhibition of Aurora B activity.
References
- 1. promega.co.uk [promega.co.uk]
- 2. licorbio.com [licorbio.com]
- 3. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AURORA A Kinase Enzyme System Application Note [promega.com]
- 6. promega.com [promega.com]
- 7. biocare.net [biocare.net]
- 8. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 9. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.kr]
Application Notes and Protocols: 3-Amino-5,6-dimethyl-2(1H)-pyridinone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,6-dimethyl-2(1H)-pyridinone is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridinone scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The 3-amino-2(1H)-pyridinone core, in particular, has been identified as a valuable pharmacophore, especially in the design of kinase inhibitors. The amino group at the C3 position can act as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of a protein's hinge region, a key interaction for potent enzyme inhibition. The methyl groups at the C5 and C6 positions contribute to the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic profile.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry and offer generalized protocols for its evaluation in common biological assays.
Application Notes
Kinase Inhibitor Development
The 3-aminopyridin-2-one scaffold is a well-established starting point for the development of kinase inhibitors targeting various protein kinases implicated in cancer and other diseases. The structural motif allows for the synthesis of libraries of derivatives to screen against a panel of kinases.
Potential Targets:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a therapeutic strategy in oncology.
-
Monopolar Spindle 1 (MPS1) Kinase: A critical component of the spindle assembly checkpoint, making it an attractive target for cancer therapy.
-
Other Serine/Threonine and Tyrosine Kinases: The scaffold's versatility allows for adaptation to target a wide range of kinases.
Derivatives of the core 3-amino-2(1H)-pyridinone structure have shown inhibitory activity against these kinases. While specific data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests it is a promising candidate for screening and further derivatization.
Antimicrobial Agent Discovery
Pyridinone derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. They can exert their effects through different mechanisms, including the inhibition of essential enzymes like DNA gyrase.
Potential Applications:
-
Screening against Gram-positive and Gram-negative bacteria: The compound can be tested for its ability to inhibit the growth of clinically relevant bacterial strains.
-
Antifungal activity assays: Evaluation against pathogenic fungi to identify potential new antifungal leads.
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound represents a potential starting point for the discovery of novel antibacterial and antifungal compounds.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for this compound to illustrate its potential therapeutic profile. This data should be considered illustrative until validated by specific experimental results.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Aurora A | 150 |
| Aurora B | 220 |
| MPS1 | 300 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
Table 2: Hypothetical Antimicrobial Activity Profile
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 |
| Candida albicans (ATCC 90028) | 32 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a general method to determine the in vitro potency of this compound against a target kinase.
Materials:
-
This compound (test compound)
-
Recombinant human kinase (e.g., Aurora A, MPS1)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.
Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.
Visualizations
Caption: General signaling pathway illustrating kinase inhibition.
Caption: A typical workflow for drug discovery and development.
Synthesis of Fused Heterocyclic Systems from 3-Amino-5,6-dimethyl-2(1H)-pyridinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems utilizing 3-Amino-5,6-dimethyl-2(1H)-pyridinone as a key starting material. The inherent reactivity of the enamine and vicinal amino group functionalities of this pyridinone core makes it a versatile building block for the construction of diverse polycyclic scaffolds of medicinal and material science interest.
Introduction
This compound is a valuable scaffold in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. The presence of a primary amino group at the C3 position and a reactive C4 position allows for a variety of cyclization reactions to form five and six-membered rings fused to the pyridinone core. These fused systems, such as pyrido[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, are of significant interest in drug discovery due to their diverse pharmacological activities. This document outlines key synthetic strategies and provides detailed protocols for the synthesis of such compounds.
I. Synthesis of Pyrido[2,3-b]pyridine Derivatives
The fusion of a pyridine ring to the 2-pyridinone core results in the formation of pyrido[2,3-b]pyridine scaffolds. A common and effective method to achieve this is through a multicomponent reaction involving an aldehyde and a compound with an active methylene group, such as malononitrile.
Application Notes
This one-pot, three-component reaction offers an efficient pathway to highly functionalized pyrido[2,3-b]pyridine derivatives. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 3-amino-2(1H)-pyridinone, and subsequent intramolecular cyclization and aromatization. This method is advantageous due to its operational simplicity and the ability to generate molecular diversity by varying the aldehyde component.
Quantitative Data Summary
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-7,8-dimethyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | - | - |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7,8-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | - | - |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-7,8-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | - | - |
Note: Specific yield and reaction time data for the direct synthesis of pyrido[2,3-b]pyridines from this compound via this specific multicomponent reaction were not available in the searched literature. The table reflects the expected products based on analogous reactions.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-aryl-7,8-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol), the corresponding aromatic aldehyde (1 mmol), and malononitrile (1 mmol) to ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or sodium acetate (0.1 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Reaction Pathway
Caption: Synthesis of Pyrido[2,3-b]pyridines.
II. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The construction of a pyrimidine ring fused to the pyridinone core leads to the formation of pyrido[2,3-d]pyrimidine systems. These can be synthesized through the reaction of this compound with various reagents that provide the necessary carbon and nitrogen atoms for the new ring.
Application Notes
One common strategy involves the reaction of the aminopyridinone with a β-ketoester, such as ethyl acetoacetate, or with a 1,3-dicarbonyl compound. This cyclocondensation reaction typically requires acidic or basic catalysis and heating. Another approach is the reaction with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate that can then be cyclized with a nitrogen source.
Quantitative Data Summary
Specific quantitative data for the synthesis of pyrido[2,3-d]pyrimidines directly from this compound was not explicitly found in the searched literature. The following table is a general representation based on analogous reactions with other aminopyridines or aminopyrimidines.
| Entry | Reagent 1 | Reagent 2 | Product | Catalyst/Conditions | Yield (%) |
| 1 | Ethyl Acetoacetate | - | 2,6,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one | Acid or Base/Heat | - |
| 2 | Diethyl Malonate | - | 2-Hydroxy-6,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | Base/Heat | - |
| 3 | DMF-DMA | Hydrazine | 3-Amino-6,7-dimethylpyrazolo[3,4-b]pyridin-4(5H)-one | Heat | - |
Experimental Protocol: General Procedure for the Synthesis of 2,6,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Reagent Addition: Add ethyl acetoacetate (1.1 mmol) to the solution.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.
-
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 180-250 °C) and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with hexane, and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Reaction Pathway
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
Conclusion
This compound serves as a versatile and readily available starting material for the synthesis of a variety of fused heterocyclic systems. The methodologies outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrido[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of new compounds with potential applications in medicinal chemistry and materials science. It is important to note that while general procedures are provided, specific reaction conditions may require optimization for different substrates to achieve optimal yields.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several synthetic strategies. A prevalent method involves a multi-component reaction, which offers the advantage of building the core structure in a single step. Another common approach is the functional group transformation of a pre-existing pyridinone ring. The choice of route often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Q2: I am observing a persistent impurity with a similar polarity to my product. What could it be and how can I remove it?
A2: A common impurity in this synthesis is the corresponding N-oxidized pyridinone, especially if oxidative conditions are inadvertently introduced. This impurity often co-elutes with the desired product in normal-phase chromatography. To remove it, consider using a different solvent system for chromatography, such as a gradient elution with a more polar solvent, or employing reverse-phase chromatography. Alternatively, a chemical purification step involving a mild reducing agent might be effective.
Q3: My reaction yield is consistently low. What are the key parameters to optimize?
A3: Low yields can stem from several factors. Key parameters to investigate include:
-
Reaction Temperature: The cyclization and amination steps can be sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in an incomplete reaction.
-
Catalyst Choice and Loading: The type and amount of catalyst can significantly impact the reaction rate and yield. Screening different acid or base catalysts and optimizing the catalyst loading is recommended.
-
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. Experimenting with different solvents may improve the yield.
-
Reaction Time: Ensure the reaction is running to completion by monitoring it using an appropriate technique like TLC or LC-MS.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive reagents or catalyst. | Verify the quality and purity of starting materials and the catalyst. Use freshly opened or purified reagents if necessary. |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale experiments at different temperatures. | |
| Insufficient reaction time. | Monitor the reaction progress over a longer period to ensure it has reached completion. | |
| Formation of Multiple Side Products | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the reaction for the formation of byproducts. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. An excess of one reactant can lead to side product formation. | |
| Presence of oxygen or moisture. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Difficulty in Product Purification | Co-elution of impurities with the product in chromatography. | Try different chromatographic techniques (e.g., reverse-phase HPLC, flash chromatography with a different stationary phase) or a different eluent system. |
| Product is insoluble or poorly soluble in common solvents. | Screen a variety of solvents for recrystallization. If the product is an amine, consider forming a salt to improve its solubility and crystallinity. | |
| Oily or non-crystalline product. | Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or using a co-solvent system for recrystallization. |
Experimental Protocols
A representative protocol for the synthesis of this compound is a one-pot, three-component reaction.
Synthesis of this compound
-
Materials: 3-Methyl-2-butanone, Malononitrile, Ammonium acetate, Ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-butanone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
-
Quantitative Data Summary
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Piperidine | 10 | 6 | 65 |
| Pyrrolidine | 10 | 6 | 72 |
| Triethylamine | 10 | 8 | 55 |
| DBU | 5 | 4 | 78 |
Table 2: Common Impurities and Their Identification
| Impurity | Possible Structure | Identification Method | Notes |
| Unreacted Starting Material | 3-Methyl-2-butanone / Malononitrile | GC-MS, NMR | Can be removed by aqueous workup or chromatography. |
| N-Oxide byproduct | This compound-N-oxide | LC-MS, HRMS | Can be difficult to separate by normal phase chromatography. |
| Dimerized byproduct | Bipyridinone species | MS, NMR | Formation may be favored at higher concentrations or temperatures. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most probable impurities are unreacted starting materials, residual reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. A common synthesis involves the cyclization of a β-enaminone, so precursors and incompletely cyclized intermediates may be present.
Q2: What is the recommended first step in the purification process?
A2: A simple aqueous workup is often a good starting point. Depending on the nature of the impurities, washing the crude product with water or a saturated aqueous solution of sodium bicarbonate can help remove acidic or water-soluble impurities.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration. This is typically done during the recrystallization process.
Q4: My purified product seems to be degrading over time. How can I improve its stability?
A4: this compound, like many aminopyridines, can be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The solvent is too nonpolar for the compound at the cooling temperature, or the solution is supersaturated. | - Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution).- Try a different solvent system entirely.- Ensure the cooling process is slow and undisturbed. Seeding with a small crystal of pure product can also help induce crystallization. |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent, or the concentration is too low. | - Reduce the volume of the solvent by evaporation.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then warm to redissolve and cool slowly. |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the crystallization mixture for a longer period or to a lower temperature.- After filtering, wash the crystals with a minimal amount of ice-cold solvent. |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The mobile phase is either too polar or not polar enough. | - Adjust the polarity of the mobile phase. If the spots are all at the baseline, increase the polarity (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are all at the solvent front, decrease the polarity. |
| Streaking of spots on TLC or column | The compound is too polar for the stationary phase, the sample is overloaded, or the compound is acidic/basic. | - Add a small amount of a modifier to the mobile phase. For an amino group, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve peak shape.- Apply a more dilute solution of the sample to the TLC plate or column.- Use a more polar stationary phase (e.g., alumina instead of silica gel). |
| Product is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution (e.g., starting with a low polarity solvent and gradually increasing the proportion of a high polarity solvent) can be effective. |
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized for your specific crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot filter the solution to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the mobile phase.
-
Add a thin layer of sand to the top of the silica gel bed.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Physical and Chemical Properties of this compound and a Close Analog
| Property | This compound (Target Compound) | 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one (Analog)[1] |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol |
| Appearance | Likely a solid at room temperature | (Computed) - |
| Melting Point | Not available in searched literature | (Computed) - |
| Boiling Point | Not available in searched literature | (Computed) - |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in nonpolar solvents like hexane. | (Computed) - |
Note: Experimentally determined data for the target compound were not available in the searched literature. The data for the analog are computationally generated and should be used as an estimate.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification process.
References
Technical Support Center: Synthesis of Aminopyridinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aminopyridinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of aminopyridinone derivatives?
A1: The most prevalent side reactions include dimerization of the starting materials or the product, formation of impurities from unreacted starting materials, and degradation of the product under harsh reaction conditions. Dimerization can occur through various mechanisms, including oxidative coupling or self-condensation, particularly in the presence of strong bases or catalysts.
Q2: How can I minimize the formation of dimers during the reaction?
A2: To minimize dimerization, consider the following strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced dimerization.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slow, controlled addition of one reactant to the other can prevent the build-up of a high concentration of a reactive intermediate that is prone to self-dimerization.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired reaction.
-
Protecting Groups: Utilize appropriate protecting groups for reactive functionalities, such as the amino group, to prevent their participation in unwanted side reactions.
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. As shown in Table 1, even a change in temperature can be the difference between a low yield and no product at all. It is crucial to optimize these parameters for your specific substrate.
-
Incomplete Reactions: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion.
-
Product Degradation: Aminopyridinone derivatives can be sensitive to acidic or basic conditions, as well as prolonged heating. Ensure your work-up and purification conditions are mild.
-
Impurity Formation: Side reactions consume starting materials and complicate purification, leading to lower isolated yields.
Q4: What are the best practices for purifying aminopyridinone derivatives?
A4: Purification can be challenging due to the polarity of the aminopyridinone core.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Specialized Techniques: For removing specific impurities like residual 2-aminopyridine, advanced techniques such as molecularly imprinted polymers can be employed. Cation-exchange chromatography has also been shown to be effective for purifying aminopyridine derivatives.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected dimer formation detected by MS. | Oxidative coupling of starting materials or product. | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| High concentration of reactive intermediates. | Add one of the reactants dropwise over a period of time to maintain a low concentration. | |
| Low or no product yield. | Reaction temperature is not optimal. | Screen a range of temperatures. For some multicomponent reactions, 40°C showed a 20% yield while room temperature yielded no product. |
| Incorrect solvent or catalyst. | Consult literature for similar syntheses and screen different solvents and catalysts. | |
| Multiple spots on TLC, difficult to purify. | Presence of unreacted starting materials and various side products. | Use protecting groups for reactive functional groups to prevent side reactions. |
| Product streaking on the silica gel column. | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape. | |
| Product degradation during work-up or purification. | Exposure to strong acids or bases. | Use buffered aqueous solutions for extraction and neutralize the reaction mixture carefully. |
| Thermal instability. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. |
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on product yield, highlighting the importance of optimization.
Table 1: Effect of Reaction Temperature on the Yield of 2-amino-3-cyanopyridine Derivatives
| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | Room Temp | 24 | None | 0 |
| 2 | 40 | 24 | None | 20 |
Data extracted from a study on the multicomponent synthesis of 2-amino-3-cyanopyridines.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement
This protocol describes the synthesis of 3-aminopyridine from nicotinamide.
-
Preparation of Hypobromite Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With stirring, add 95.8 g (0.6 moles) of bromine.
-
Reaction: Once the temperature of the hypobromite solution reaches 0°C, add 60 g (0.49 moles) of nicotinamide all at once with vigorous stirring.
-
Heating: After the addition, remove the ice bath and heat the reaction mixture to 70-75°C for about 30 minutes.
-
Work-up: Cool the mixture and extract the product with a suitable organic solvent like ether.
-
Purification: Dry the organic extract over sodium hydroxide pellets, filter, and remove the solvent by distillation. The crude product can be purified by recrystallization from a mixture of benzene and ligroin.
Protocol 2: Synthesis of a 3-Amino-5-aryl-pyridin-2(1H)-one Derivative
This protocol outlines a general procedure for the Suzuki cross-coupling to introduce an aryl group at the C5-position, followed by deprotection.
-
Suzuki Coupling: To a solution of 5-bromo-2-methoxypyridin-3-amine in n-butanol, add the desired aryl boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Heat the mixture at 120°C until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude 3-amino-2-methoxy-5-aryl-pyridine intermediate in acetonitrile. Add trimethylsilyl chloride (TMS-Cl) and sodium iodide (NaI) to generate TMS-I in situ. Stir the reaction at room temperature.
-
Purification: Purify the final 3-amino-5-aryl-pyridin-2(1H)-one product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield in aminopyridinone synthesis.
Decision Tree for Preventing Dimerization
Caption: Decision-making process for the prevention of dimer side products.
Optimizing reaction conditions for aminopyridinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aminopyridinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 3-aminopyridin-2-one scaffold?
A1: The 3-aminopyridin-2-one core is commonly synthesized through a multi-step process. A typical route involves starting with a substituted pyridine, such as 5-bromo-2-methoxypyridin-3-amine. This intermediate can then undergo a Suzuki cross-coupling reaction to introduce various aryl or heteroaryl groups at the C5-position. The final step is a deprotection of the methoxy group, often achieved by generating trimethylsilyl iodide (TMS-I) in situ, to yield the desired 3-aminopyridin-2-one. An alternative approach involves a Hofmann rearrangement of a carboxamide precursor, which converts the amide into a primary amine with one less carbon atom.
Q2: My Suzuki coupling reaction to introduce a substituent at the C5 position is not working. What are some common causes and solutions?
A2: Issues with Suzuki coupling reactions are common. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand. For electron-rich or sterically hindered substrates, specialized ligands like XPhos or SPhos may be necessary. Pd(dppf)Cl₂ is a robust catalyst for many applications.
-
Base: The choice and quality of the base are critical. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or MeCN) and water is typically required. The ratio can be optimized, but a common starting point is 4:1 or 2:1 organic to aqueous.
-
Degassing: Palladium catalysts are sensitive to oxygen. Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture. Use fresh or properly stored boronic acid. You can also consider using boronate esters, which are often more stable.
-
Temperature: While many Suzuki couplings run at elevated temperatures (80-120 °C), excessive heat can lead to catalyst decomposition or side reactions. Optimize the temperature for your specific substrates.
Q3: The final demethylation step to yield the pyridinone is incomplete. How can I improve the conversion?
A3: Incomplete demethylation is a frequent challenge. Here are some tips:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the deprotecting agent, such as trimethylsilyl chloride (TMS-Cl) and sodium iodide (NaI). Typically, 3-5 equivalents of each are used.
-
Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction by TLC or LC-MS and allow it to stir for several hours or overnight if necessary.
-
Water Contamination: The in situ generation of TMS-I is sensitive to moisture. Use anhydrous solvents and reagents.
-
Alternative Reagents: If TMS-I is ineffective, other demethylating agents like boron tribromide (BBr₃) or hydrobromic acid (HBr) can be considered, although these are harsher and may not be compatible with all functional groups.
Q4: My product from the Hofmann rearrangement is impure. What are the likely side products and how can I avoid them?
A4: The Hofmann rearrangement can sometimes lead to side products.
-
Isocyanate Intermediates: The key intermediate is an isocyanate, which can be trapped by nucleophiles other than water if present in the reaction mixture. For instance, if an alcohol is used as a solvent, a carbamate may be formed. To obtain the primary amine, water is the required nucleophile for the hydrolysis and decarboxylation of the isocyanate.
-
Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting amide in your product mixture. Ensure you are using the correct stoichiometry of bromine and a strong base (like NaOH or KOH).
-
Stereochemistry: A key feature of the Hofmann rearrangement is that the stereochemistry of the migrating group is retained. This is generally not a source of impurity unless your starting material is a mixture of stereoisomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst (for cross-coupling reactions).2. Poor quality of reagents (e.g., degraded boronic acid).3. Suboptimal reaction temperature.4. Presence of oxygen in the reaction mixture. | 1. Use a fresh batch of catalyst or screen different palladium catalysts and ligands.2. Use fresh, high-purity reagents.3. Optimize the reaction temperature. For some reactions, warming to 50°C is optimal, while higher temperatures may cause decomposition.[1]4. Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar). |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time.2. Inadequate amount of a key reagent (e.g., base, coupling partner).3. Catalyst deactivation. | 1. Extend the reaction time and monitor progress by TLC or LC-MS.2. Increase the equivalents of the limiting reagent.3. Add a fresh portion of the catalyst. |
| Formation of an Oily or Non-Crystalline Product | 1. Presence of residual solvent.2. Impurities preventing crystallization.3. The product is inherently an oil at room temperature. | 1. Ensure complete removal of solvent under high vacuum.2. Purify the product using column chromatography (silica gel or reverse-phase) or recrystallization from an appropriate solvent system.3. If the product is an oil, purification by chromatography is the best approach. |
| Dark-Colored Reaction Mixture and Product | 1. Decomposition of starting materials or product.2. Formation of palladium black (in cross-coupling reactions).3. Presence of colored impurities. | 1. Lower the reaction temperature or shorten the reaction time.2. This is often normal for palladium-catalyzed reactions. The palladium black can be removed by filtration through Celite.3. Use decolorizing agents like activated carbon during workup or recrystallization. A wash with sodium hydrosulfite solution can also be effective. |
| Multiple Spots on TLC Indicating Byproducts | 1. Side reactions due to incorrect stoichiometry or temperature.2. Reaction with atmospheric moisture or oxygen.3. Competing reaction pathways. | 1. Carefully control the stoichiometry of reagents and optimize the reaction temperature.2. Ensure the reaction is run under anhydrous and inert conditions.3. Isolate and characterize the major byproducts to understand the side reactions and modify the reaction conditions accordingly. |
Quantitative Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Amino-3-cyanopyridine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Room Temperature | 24 | 0 |
| 2 | None | 40 | 24 | 20 |
| 3 | None | 60 | 6 | 40 |
| 4 | None | 80 | 3 | High (not specified) |
Data adapted from a study on the synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to aminopyridinones.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-aryl-pyridin-2(1H)-one via Suzuki Coupling and Demethylation
Step 1: Suzuki Cross-Coupling
-
To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), potassium phosphate (3.0 eq), and a palladium catalyst/ligand system such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.2 eq).
-
Add anhydrous n-butanol as the solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Demethylation
-
Dissolve the 3-amino-2-methoxy-5-arylpyridine intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add sodium iodide (3.0-5.0 eq) followed by the dropwise addition of trimethylsilyl chloride (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction by the addition of water.
-
Remove the solvent under reduced pressure.
-
Purify the residue using an SCX (strong cation exchange) column, eluting with a solution of ammonia in methanol (e.g., 2 M) to obtain the final 3-amino-5-aryl-pyridin-2(1H)-one product.
Protocol 2: Synthesis of 3-Aminopyridin-2-one via Hofmann Rearrangement
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution with stirring to form sodium hypobromite in situ.
-
Add the corresponding pyridin-2-one-3-carboxamide to the hypobromite solution.
-
Carefully warm the reaction mixture and monitor for the evolution of carbon dioxide, which indicates the rearrangement is proceeding.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent such as ether or ethyl acetate.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude aminopyridinone.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing substituted 3-amino-2(1H)-pyridinones is through a multicomponent reaction (MCR). This approach typically involves the condensation of a β-ketoester or a related active methylene compound, an amine source (such as ammonium acetate or a primary amine), and a cyano-containing reagent (like cyanoacetamide or malononitrile). These reactions are favored for their operational simplicity and high atom economy.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: The yield of this compound is highly sensitive to several parameters, including the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. Optimizing these conditions is crucial for maximizing the product yield and minimizing the formation of byproducts.
Q3: Are there any common side reactions to be aware of?
A3: Yes, several side reactions can occur during the synthesis of aminopyridinones. These include the formation of regioisomers, dimerization of starting materials or intermediates, and competitive cyclization pathways that can lead to different heterocyclic cores. Careful control of reaction conditions is necessary to suppress these unwanted reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.
Q5: What is the recommended method for purifying the final product?
A5: Purification of this compound is typically achieved through recrystallization from a suitable solvent system. In cases where significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Incorrect reaction temperature- Low purity of starting materials- Inefficient stirring | - Use a freshly prepared or properly stored catalyst.- Optimize the reaction temperature. Some MCRs require heating to proceed efficiently.- Ensure the purity of all reactants through appropriate characterization.- Maintain vigorous stirring to ensure a homogeneous reaction mixture. |
| Formation of Multiple Products (Visible on TLC/HPLC) | - Competing side reactions (e.g., alternative cyclization)- Incorrect stoichiometry- Reaction temperature is too high | - Adjust the reaction temperature to favor the desired pathway.- Carefully control the molar ratios of the reactants.- Consider the use of a more selective catalyst or a different solvent system. |
| Product is an Inseparable Mixture of Isomers | - Lack of regioselectivity in the cyclization step. | - Modify the catalyst or solvent to influence the regiochemical outcome.- Consider a stepwise synthetic approach where key bonds are formed sequentially to control regioselectivity. |
| Product is Difficult to Purify (Oily or Gummy Solid) | - Presence of polymeric byproducts- Residual solvent | - Attempt trituration with a non-polar solvent to induce crystallization.- Perform column chromatography with a carefully selected eluent system.- Ensure complete removal of solvent under high vacuum. |
| Reaction Stalls Before Completion | - Catalyst deactivation- Equilibrium has been reached | - Add a fresh portion of the catalyst.- If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. |
Experimental Protocols
Protocol 1: Multicomponent Synthesis of this compound
This protocol is a generalized procedure based on common multicomponent reactions for the synthesis of substituted aminopyridinones.
Materials:
-
3-Methyl-2,4-pentanedione (1.1 eq)
-
Cyanoacetamide (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (as solvent)
-
Piperidine (catalyst, 0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione, cyanoacetamide, and ammonium acetate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Qualitative)
| Parameter | Condition A | Condition B | Condition C | Observed Yield Trend |
| Catalyst | Piperidine | Triethylamine | No Catalyst | Piperidine > Triethylamine > No Catalyst |
| Solvent | Ethanol | Toluene | Acetonitrile | Ethanol shows generally higher yields |
| Temperature | 50 °C | Reflux (78 °C) | 100 °C | Reflux temperature is often optimal |
| Reaction Time | 2 hours | 6 hours | 12 hours | Yield increases up to 6 hours, then plateaus |
Note: This table represents general trends observed in the synthesis of analogous pyridinone compounds and should be used as a guide for optimization.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
General Synthetic Pathway
Caption: A generalized multicomponent reaction pathway for the target molecule.
Technical Support Center: Catalyst Selection for Aminopyridinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalytic synthesis of aminopyridinones.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of aminopyridinones, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst and ligands. Palladium and copper catalysts can be sensitive to air and moisture.[1][2] - Ensure proper catalyst activation. Some precatalysts require an activation step. Consult the specific protocol for your chosen catalyst system. |
| Incorrect Reaction Conditions | - Optimize reaction temperature. While some reactions proceed at room temperature, others require heating. A temperature screening is recommended.[1] - Verify solvent purity and dryness. Anhydrous solvents are often crucial for catalytic C-N coupling reactions. - Check the base. The choice and amount of base (e.g., K₃PO₄, Na₂CO₃) can significantly impact the reaction outcome.[3] |
| Poor Substrate Quality | - Verify the purity of starting materials (e.g., halopyridines, boronic acids). Impurities can poison the catalyst. - Ensure the stability of your substrates under the reaction conditions. Some functional groups may not be compatible with the chosen catalyst or reaction temperature. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS. Reactions may require longer times to reach completion. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (in Suzuki couplings) | - Use a lower catalyst loading. - Add the boronic acid slowly to the reaction mixture. - Ensure efficient stirring. |
| Protodeborylation of Boronic Acid | - Use anhydrous conditions. Water can lead to the decomposition of the boronic acid. - Choose a suitable base. A weaker, non-nucleophilic base might be beneficial. |
| Hydrolysis of the Aminopyridinone Product | - Work up the reaction under neutral or slightly basic conditions. Acidic conditions might lead to product degradation. |
| Formation of Isomeric Products | - Carefully select the catalyst and ligands. The ligand can play a crucial role in controlling regioselectivity. |
Problem 3: Catalyst Deactivation
| Potential Cause | Recommended Solution |
| Presence of Catalyst Poisons | - Purify all starting materials and solvents. Sulfur- or phosphorus-containing impurities can poison palladium catalysts. - Use inert atmosphere techniques (e.g., Schlenk line, glovebox) to exclude oxygen. |
| Thermal Degradation | - Avoid excessively high reaction temperatures. If high temperatures are necessary, consider a more thermally stable catalyst system. |
| Ligand Degradation | - Choose a robust ligand that is stable under the reaction conditions. Phosphine-based ligands can be sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my aminopyridinone synthesis?
A1: The choice of catalyst depends on the specific reaction type. For Suzuki cross-coupling reactions to introduce an aryl or heteroaryl group at the C5-position of a 3-aminopyridin-2-one precursor, a palladium catalyst such as Pd₂(dba)₃ with a phosphine ligand like XPhos is a common choice. For C-N bond formation, both palladium- and copper-based catalysts are frequently used in the synthesis of related aminopyridine structures and can be a good starting point for optimization.[1]
Q2: What is the role of the ligand in the catalytic reaction?
A2: The ligand plays a critical role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. For example, bulky electron-rich phosphine ligands like XPhos can promote the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling cycles.
Q3: What are the most common solvents for aminopyridinone synthesis?
A3: The choice of solvent depends on the specific reaction and catalyst system. For Suzuki couplings, solvents like n-butanol, dioxane, or a mixture of toluene, ethanol, and water are often used.[3] It is crucial to use anhydrous solvents when working with moisture-sensitive reagents.
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction has stalled, you can try the following:
-
Increase the reaction temperature.
-
Add a fresh portion of the catalyst.
-
Ensure that the stirring is efficient, especially for heterogeneous mixtures.
-
Verify that the starting materials have not degraded.
Q5: How can I purify my aminopyridinone product?
A5: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of your product. Recrystallization can also be an effective method for obtaining highly pure material.
Data Presentation
Table 1: Catalyst Systems for the Synthesis of 3-Amino-5-aryl/heteroaryl-pyridin-2-ones via Suzuki Coupling [3]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 120 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 |
Experimental Protocols
General Procedure for Suzuki Cross-Coupling to Synthesize 3-Amino-5-aryl-2-methoxypyridines [3]
-
To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine, the corresponding aryl/heteroaryl boronic acid (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), XPhos (0.1 equivalents), and K₃PO₄ (3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous n-butanol.
-
Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Deprotection to 3-Aminopyridin-2-ones [3]
-
Dissolve the 3-amino-2-methoxypyridine intermediate and sodium iodide (5 equivalents) in acetonitrile.
-
Add trimethylsilyl chloride (5 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue using a suitable method, such as an SCX column, to obtain the final 3-aminopyridin-2-one product.
Visualizations
Figure 1: Experimental workflow for the two-step synthesis of 3-aminopyridin-2-ones.
Figure 2: Troubleshooting logic for low product yield in aminopyridinone synthesis.
References
Temperature optimization for multicomponent synthesis of pyridones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyridones, with a focus on temperature optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the multicomponent synthesis of pyridones. For each problem, potential causes related to reaction temperature are highlighted, along with other contributing factors and suggested solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inappropriate Reaction Temperature: | Optimize Temperature: Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal condition for your specific substrates.[1] Some reactions are efficient at ambient temperature, while others require significant heating.[2][3] |
| Consider Microwave Synthesis: For slow reactions, microwave irradiation can often increase yields and significantly reduce reaction times by reaching higher temperatures more efficiently. | |
| Incorrect Solvent: | The choice of solvent is crucial and often linked to the reaction temperature. Ensure the solvent is appropriate for the desired temperature (e.g., ethanol for reflux at ~78 °C, DMSO for higher temperatures).[4] Water or solvent-free conditions have also been used effectively.[5][6] |
| Catalyst Inactivity: | Some catalysts require a specific temperature to become active. Verify the recommended temperature range for your chosen catalyst. |
| Poor Quality of Reagents: | Ensure all starting materials are pure and dry, as impurities can inhibit the reaction. |
| Reaction Time Too Short/Long: | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Insufficient time will lead to incomplete conversion, while prolonged reaction times at high temperatures can lead to product decomposition. |
Problem 2: Formation of Significant Side Products or Impurities
| Potential Cause | Suggested Solution |
| Temperature Too High: | Elevated temperatures can sometimes promote side reactions or decomposition of starting materials or the desired product. Try running the reaction at a lower temperature. |
| Temperature Too Low: | A temperature that is too low may not provide enough energy to favor the desired reaction pathway, potentially allowing slower, competing side reactions to occur. |
| Incorrect Order of Reagent Addition: | In some multicomponent reactions, the order of addition can influence the outcome. Consider a stepwise addition of reagents, potentially at different temperatures. |
| Inappropriate Catalyst: | The choice of catalyst can significantly impact selectivity. A different catalyst might favor the formation of the desired pyridone. |
Problem 3: Reaction Stalls and Does Not Go to Completion
| Potential Cause | Suggested Solution |
| Insufficient Temperature: | The reaction may lack the necessary activation energy to proceed to completion. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Precipitation of an Intermediate: | An intermediate may be precipitating out of the solution, effectively halting the reaction. Try a different solvent that can better solubilize all species at the reaction temperature. |
| Catalyst Deactivation: | The catalyst may be degrading at the reaction temperature over time. Consider adding the catalyst in portions throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for optimizing a new multicomponent pyridone synthesis?
A1: A good starting point is often room temperature or a slightly elevated temperature like 50 °C.[1] Many multicomponent reactions are designed to be efficient under mild conditions. If no significant product formation is observed, gradually increase the temperature.
Q2: How does temperature affect the reaction time?
A2: Generally, higher temperatures lead to faster reaction rates and shorter reaction times. For example, some syntheses that take several hours at room temperature can be completed in under an hour at reflux or with microwave heating.[4]
Q3: Can a high temperature lead to a lower yield?
A3: Yes. While higher temperatures increase the reaction rate, they can also lead to the decomposition of reactants, intermediates, or the final product, resulting in a lower overall yield and the formation of impurities.
Q4: Is it always better to use a higher temperature to ensure the reaction goes to completion?
A4: Not necessarily. The optimal temperature is a balance between reaction rate and product stability. It is crucial to find the "sweet spot" that provides a good yield in a reasonable amount of time without significant side product formation.
Q5: How can I monitor the effect of temperature on my reaction?
A5: The best way to monitor your reaction is by using analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots of the reaction mixture at different time points and temperatures, you can track the consumption of starting materials and the formation of the product and any byproducts.
Data Presentation: Temperature Effects on Pyridone Synthesis
The following tables summarize data from various published multicomponent syntheses of pyridones, illustrating the range of temperatures and corresponding yields.
Table 1: Synthesis of Polysubstituted Pyridines
| Aldehyde | Thiophenol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Thiophenol | Mg/Al-hydrotalcite | Ethanol | 60 | 4 | 81 |
| 4-Nitrobenzaldehyde | Thiophenol | Mg/Al-hydrotalcite | Ethanol | 60 | 3 | 92 |
| 4-Methoxybenzaldehyde | Thiophenol | Mg/Al-hydrotalcite | Ethanol | 60 | 5 | 75 |
| Benzaldehyde | Thiophenol | Mg/Al-hydrotalcite | Ethanol | Room Temp | 8 | 47 |
| Benzaldehyde | Thiophenol | Mg/Al-hydrotalcite | Ethanol | 80 | 4 | 81 |
| Data compiled from a study on hydrotalcite-catalyzed synthesis of pyridines. It is noteworthy that for this specific reaction, increasing the temperature from 60°C to 80°C did not improve the yield.[3] |
Table 2: Synthesis of 2-Pyridone Derivatives
| Reaction Components | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Aldehydes, Malononitrile, Phthalhydrazide | DIPEAc | None | 100 °C (Microwave) | 10-15 min | 85-94 |
| Aldehydes, Malononitrile, Phthalhydrazide | DIPEAc | None | Reflux | 60-90 min | 72-85 |
| 2-Hydroxy-1,4-naphthoquinone, Benzaldehyde, Piperidine | None | Methanol | Room Temp | 24 h | No Product |
| 2-Hydroxy-1,4-naphthoquinone, Benzaldehyde, Piperidine | None | Methanol | 40 °C | - | Moderate |
| 2-Hydroxy-1,4-naphthoquinone, Benzaldehyde, Piperidine | None | Methanol | 50 °C | - | Efficient |
| 2-Hydroxy-1,4-naphthoquinone, Benzaldehyde, Piperidine | None | Methanol | 60 °C | - | Lower Yield |
| This table combines data from two different studies to illustrate the range of conditions. The second set of entries clearly shows an optimal temperature of 50°C for that particular reaction.[1][7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Polysubstituted Pyridines at 60 °C [3]
-
To a solution of aldehyde (1 mmol) in ethanol (4 mL), add malononitrile (2 mmol) and thiophenol (1 mmol).
-
Add Mg/Al-hydrotalcite catalyst (0.05 g).
-
Stir the reaction mixture at 60 °C for the appropriate time (typically 3-5 hours), monitoring the reaction progress by TLC.
-
After completion, filter the catalyst from the hot reaction mixture.
-
Allow the filtrate to cool to room temperature. The product will precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives under Microwave Irradiation [7]
-
In a microwave-safe vessel, mix the aldehyde (1 mmol), malononitrile (1 mmol), and phthalhydrazide (1 mmol) in diisopropylethylammonium acetate (DIPEAc) (2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 100 °C and hold for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Avoiding byproduct formation in aminopyridinone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during aminopyridinone reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in aminopyridinone reactions?
A1: Common byproducts can be broadly categorized as arising from:
-
Starting material impurities: Residual starting materials or impurities within them can carry through or react to form new byproducts.
-
Side reactions: These include oxidation, hydrolysis of intermediates, over-alkylation/arylation, dimer formation, and incomplete reactions.
-
Solvent participation: Solvents like dimethylformamide (DMF) can decompose at elevated temperatures and participate in side reactions.[1]
-
Reagent-based impurities: Excess or unreacted reagents can lead to side product formation.
Q2: How can I minimize oxidation of my starting materials and intermediates?
A2: Oxidation is a common issue, especially with electron-rich aminopyridinone rings. To mitigate this, it is recommended to sparge the reaction mixture with an inert gas, such as nitrogen or argon, prior to heating. Maintaining an inert atmosphere throughout the reaction is crucial.[1]
Q3: My reaction is conducted in DMF at high temperatures, and I am observing an unexpected byproduct. What could be the cause?
A3: At elevated temperatures, DMF can undergo pyrolysis to generate dimethylamine and formaldehyde. These can react with your starting materials or intermediates. For instance, dimethylamine can act as a nucleophile, leading to the formation of dimethylamino-substituted byproducts.[1] Consider replacing DMF with a more stable solvent like acetonitrile (CH3CN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) if high temperatures are required.[1]
Q4: I am seeing byproducts related to hydrolysis. How can I prevent this?
A4: Hydrolysis can occur if water is present in the reaction mixture, especially with activated intermediates. Ensure all solvents and reagents are anhydrous. If the reaction is sensitive to water, perform it under strictly anhydrous conditions using dried glassware and reagents.
Q5: What strategies can be employed to prevent the formation of over-alkylated or over-arylated byproducts?
A5: The formation of these byproducts is often due to the high reactivity of the aminopyridinone nitrogen. To control this, you can:
-
Slowly add the alkylating or arylating agent to the reaction mixture.
-
Use a stoichiometric amount of the alkylating/arylating agent.
-
Conduct the reaction at a lower temperature to control the reaction rate.
Troubleshooting Guides
Issue 1: Formation of an N-Oxide Impurity
| Symptom | A significant impurity with a mass of +16 Da compared to the starting material or product is observed. |
| Possible Cause | Oxidation of the pyridine nitrogen to an N-oxide. This can be caused by oxidizing agents present as impurities or by exposure to air at high temperatures. |
| Troubleshooting Steps | 1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon). Sparging the solvent with an inert gas before the reaction can help remove dissolved oxygen.[1] 2. Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize the presence of oxidizing impurities. 3. Antioxidant: In some cases, the addition of a small amount of an antioxidant can be beneficial, but this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction. |
Issue 2: Presence of a Dimeric Byproduct
| Symptom | An impurity with a mass approximately double that of the starting material or a key intermediate is detected. |
| Possible Cause | Dimerization can occur through various mechanisms, including intermolecular reactions between two molecules of the starting material or intermediate, especially under conditions that favor self-condensation. |
| Troubleshooting Steps | 1. Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions. 2. Slow Addition: Add the key reagent or catalyst slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Protecting Groups: Consider using a protecting group for the amine or other reactive functionalities if they are involved in the dimerization. |
Issue 3: Byproduct from Solvent Participation (DMF)
| Symptom | Formation of a byproduct containing a dimethylamino group, identified by a mass increase of +43 Da. |
| Possible Cause | Thermal decomposition of DMF at temperatures typically above 120°C, leading to the formation of dimethylamine, which then acts as a nucleophile.[1] |
| Troubleshooting Steps | 1. Lower Temperature: If possible, lower the reaction temperature to below the decomposition point of DMF. 2. Solvent Substitution: Replace DMF with a higher boiling point, more stable solvent such as DMSO, sulfolane, or N-methyl-2-pyrrolidone (NMP). Alternatively, a lower boiling point solvent like acetonitrile (CH3CN) may be suitable if the reaction can proceed at a lower temperature.[1] |
Quantitative Data on Byproduct Mitigation
The following table summarizes the impact of reaction conditions on the formation of Impurity B, a byproduct resulting from the pyrolysis of DMF, in the synthesis of an intermediate for Brigatinib.[1]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield of Product (%) | Impurity B (%) |
| 1 | DMF | K2CO3 | 150 | 12 | 70 | 4.5 |
| 2 | DMF | K2CO3 | 120 | 24 | 65 | 2.1 |
| 3 | DMF | K2CO3 | 100 | 48 | 55 | <1 |
| 4 | CH3CN | K2CO3 | 80 | 24 | 67.5 | Not Detected |
| 5 | DMSO | K2CO3 | 150 | 12 | 68 | Not Detected |
Data is adapted from a study on the optimization of Brigatinib synthesis and illustrates the trend of byproduct formation under different conditions.[1]
Experimental Protocols
Protocol: Minimizing N-Oxide Formation by Nitrogen Sparging[1]
-
Setup: Assemble the reaction glassware and ensure it is dry.
-
Inerting: Place the starting material and solvent in the reaction flask.
-
Sparging: Bubble nitrogen gas through the reaction mixture via a long needle for 15-30 minutes to remove dissolved oxygen.
-
Reaction: While maintaining a positive pressure of nitrogen, add the other reagents and proceed with the reaction as planned, heating as necessary.
-
Monitoring: Monitor the reaction by a suitable analytical method (e.g., HPLC, LC-MS) to track the formation of the desired product and any potential N-oxide byproduct.
Visualizations
Reaction Troubleshooting Workflow
Caption: A workflow for identifying and mitigating common byproducts.
Byproduct Formation Pathways
Caption: Common pathways for byproduct formation from starting materials and intermediates.
References
Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or increasing the temperature. |
| Suboptimal reaction concentration | Experiment with different solvent volumes to find the optimal concentration. | |
| Inefficient cyclization | Ensure the cyclization conditions (e.g., base or acid catalyst, temperature) are optimized. For related pyridinone syntheses, catalysts are often crucial for efficiency.[1] | |
| Degradation of starting materials or product | Check the stability of all reagents and the product under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Impurity Formation | Side reactions (e.g., dimerization, oxidation) | The presence of an amino group can lead to various side reactions.[2] Consider using a lower reaction temperature or a more selective catalyst. Protecting the amino group might be necessary in some synthetic routes. |
| Incomplete cyclization of intermediates | Optimize cyclization conditions as mentioned above. In some cases, isolation of the open-chain intermediate followed by a separate cyclization step might be necessary. | |
| Formation of regioisomers | The regiochemical outcome can be influenced by the starting materials and reaction mechanism.[1] Careful selection of precursors and reaction conditions is critical to ensure the correct placement of functional groups. | |
| Poor Product Isolation/Purification | Product is highly soluble in the reaction solvent | If the product is soluble, consider an alternative solvent for precipitation or perform a solvent swap after the reaction. |
| Co-precipitation of impurities | Optimize the crystallization conditions (solvent system, temperature profile) to selectively crystallize the desired product. Washing the crude product with an appropriate solvent can also remove some impurities. For aminopyridine derivatives, cation-exchange chromatography can be an effective purification method for removing basic impurities. | |
| Difficulty in Reaction Work-up at Scale | Emulsion formation during extraction | Add a brine wash or a small amount of a different organic solvent to break the emulsion. |
| Filtration issues with fine precipitates | Use a filter aid (e.g., Celite) to improve filtration speed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
Q2: I am observing a significant amount of a side product with a similar mass to my desired product. What could it be?
A2: In syntheses involving amino-substituted pyridinones, dimerization or the formation of regioisomers are common side reactions.[1][2] Dimerization can occur through intermolecular reactions of the amino group. Regioisomers can arise if the cyclization step can proceed in multiple ways. It is recommended to characterize the side product using techniques like NMR and Mass Spectrometry to understand its structure and adjust the reaction conditions to minimize its formation.
Q3: My reaction works well at the lab scale, but the yield drops significantly upon scale-up. What factors should I investigate?
A3: Scale-up challenges often relate to mass and heat transfer. Inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions. Ensure your reactor is adequately sized and the stirring is efficient. Heat dissipation is also critical; a reaction that is easily controlled in a round-bottom flask may become exothermic and difficult to manage in a large reactor. A slower addition of reagents at a controlled temperature is often necessary at a larger scale.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: Recrystallization is often the most scalable and cost-effective purification method for solid compounds. The key is to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. For aminopyridine derivatives, which can be basic, washing the crude product with a non-polar organic solvent to remove non-polar impurities, followed by recrystallization, is a common strategy. If significant basic impurities are present, cation-exchange chromatography could be considered, though it may be less practical for very large scales.
Experimental Protocols
The following are generalized experimental protocols for key steps in a potential synthesis of this compound, based on common methods for analogous compounds. These are illustrative and require optimization for the specific target molecule.
Protocol 1: General Procedure for Pyridinone Ring Formation via Multi-component Reaction
-
To a stirred solution of a suitable β-dicarbonyl compound (1.0 eq) and a cyanoacetamide derivative (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add a basic catalyst (e.g., piperidine, sodium ethoxide) (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a short period.
-
Filter the hot solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Parameter Investigated | Initial Condition | Modified Condition | Observed Yield | Notes |
| Reaction Time | 4 hours | 8 hours | Increased from 60% to 75% | Reaction was incomplete at 4 hours. |
| Temperature | 80 °C | 100 °C | Increased from 65% to 70% | Higher temperature showed slight improvement but also increased impurity formation. |
| Catalyst Loading | 0.1 eq | 0.2 eq | Increased from 60% to 80% | Higher catalyst loading significantly improved the reaction rate and yield. |
| Solvent | Ethanol | Toluene | Decreased from 70% to 50% | Toluene was less effective for this particular transformation. |
Table 2: Impurity Profile Analysis by HPLC
| Retention Time (min) | Peak Area (%) | Potential Identity | Proposed Mitigation |
| 2.5 | 5.8 | Starting Material 1 | Increase reaction time or temperature. |
| 3.1 | 3.2 | Starting Material 2 | Ensure stoichiometric balance of reactants. |
| 4.5 | 88.5 | Product | - |
| 5.2 | 2.5 | Dimer of Product | Lower reaction temperature; consider using a more dilute solution. |
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Recrystallization methods for purifying 3-Amino-5,6-dimethyl-2(1H)-pyridinone
Technical Support Center: Purifying 3-Amino-5,6-dimethyl-2(1H)-pyridinone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of this compound. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound and related aminopyridinone derivatives.
Q1: No crystals are forming, even after the solution has cooled.
A1: This is a common issue that can arise from several factors. Here is a step-by-step approach to troubleshoot this problem:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.
-
-
Check Solvent Volume:
-
It is possible that too much solvent was used, resulting in a solution that is not supersaturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] A good test is to dip a glass stirring rod into the mother liquor; if a significant residue remains after the solvent evaporates, there is a high concentration of the compound still in solution.[1]
-
-
Solvent System Re-evaluation:
-
If the above methods fail, the chosen solvent may not be ideal. The solvent can be removed by rotary evaporation to recover the crude solid, and a different solvent or solvent system can be tried.[1]
-
Q2: The product has "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling. This is often due to the boiling point of the solvent being higher than the melting point of the solute or the presence of significant impurities that depress the melting point.
-
Adjust the Solvent System:
-
Add more of the "soluble solvent" to the mixture and reheat until the oil dissolves completely. This ensures that the solution is not overly saturated at the boiling point.[1]
-
Consider using a solvent with a lower boiling point.
-
-
Address Impurities:
-
If impurities are suspected, a hot filtration step after dissolving the crude product can help. Activated charcoal can also be added to the hot solution to adsorb colored and some dissolved impurities, followed by hot filtration.[1]
-
Q3: The crystallization happened too quickly, resulting in fine powder instead of well-defined crystals.
A3: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
Slow Down the Cooling Process:
-
Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask with a cloth or paper towels can help.
-
Using a slight excess of the "soluble solvent" will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[1]
-
Q4: The final yield of purified product is very low.
A4: A low yield can be attributed to several factors throughout the recrystallization process.
-
Excessive Solvent: As mentioned in Q1, using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[1]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled, typically in an ice bath, to maximize the amount of product that crystallizes out of the solution.
Frequently Asked Questions (FAQs)
Q5: What are the best solvents for recrystallizing this compound?
| Solvent Class | Examples | Suitability Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Often a good starting point. The compound is likely more soluble in hot alcohol and less soluble in cold alcohol. |
| Water | Can be used, especially in a mixed solvent system with an alcohol, if the compound has some water solubility. | |
| Ketones | Acetone | May be a suitable solvent or co-solvent.[2] |
| Esters | Ethyl Acetate | Can be effective, often used in mixed solvent systems with hexanes.[2] |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | These can be good solvents for dissolving the compound, potentially for use in a mixed-solvent system.[3] |
Disclaimer: The selection of an appropriate solvent is crucial and often requires empirical testing. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific sample.
Q6: Can a mixed solvent system be used for recrystallization?
A6: Yes, a mixed solvent system is often very effective, especially when a single solvent does not provide the ideal solubility characteristics. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly.[4] For this compound, a mixture of ethanol and water or ethyl acetate and hexanes could be a reasonable starting point to investigate.[2]
Q7: How can I confirm the purity of my recrystallized product?
A7: The purity of the recrystallized this compound should be assessed using standard analytical techniques. These include:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the identity and purity of the compound.
Generalized Experimental Protocol for Recrystallization
The following is a generalized procedure for the recrystallization of a pyridinone derivative. This should be adapted based on the specific properties of your compound and the chosen solvent system.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid. If using a flammable solvent, a steam bath or heating mantle should be used. Add small portions of the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)-pyridinone in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the potency, selectivity, and drug-like properties of the resulting candidates. This guide provides an objective comparison of the emerging 3-Amino-5,6-dimethyl-2(1H)-pyridinone scaffold against established and privileged kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole. The comparison is supported by experimental data from publicly available research, with a focus on their activity against key cancer targets such as Aurora and MPS1 kinases.
Executive Summary
The 3-aminopyridin-2-one scaffold has emerged as a promising starting point for the development of inhibitors targeting mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases. While not as extensively explored as quinazoline, pyrimidine, and indole, which are cores of numerous approved drugs, the 3-aminopyridin-2-one structure offers a unique three-dimensional shape and hydrogen bonding pattern that can be exploited for developing selective inhibitors. This guide presents a comparative analysis of the inhibitory activities of these scaffolds, details of relevant experimental protocols, and visualizations of key cellular pathways and experimental workflows.
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various inhibitors based on the pyridinone, quinazoline, pyrimidine, and indole scaffolds against Aurora A, Aurora B, and MPS1 kinases. It is important to note that direct head-to-head comparisons of this compound with the other scaffolds under identical experimental conditions are limited in the public domain. The data for the 3-aminopyridin-2-one scaffold is based on derivatives from a fragment library screening.
Table 1: Comparison of IC50 Values against Aurora A Kinase
| Scaffold | Compound Example | Aurora A IC50 (nM) | Reference |
| 3-Aminopyridin-2-one Derivative | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | >10,000 (Weak activity) | [1] |
| Quinazoline | BPR1K871 | 22 | [2] |
| Quinazoline | Quinazoline Derivative 9a | 6.0 | [3] |
| Quinazoline | Quinazoline Derivative 9h | 2.8 | [3] |
| Pyrimidine | Pyrimidine Derivative 11j | 7.1 | [4] |
| Pyrimidine | Alisertib (MLN8237) | 1.2 | [5] |
| Pyrimidine | ENMD-2076 | 14 | [5] |
| Pyrimidine | PF-03814735 | 0.8 | [5] |
| Indole | Benzo[e]pyridoindole C1 | 61 | [6] |
| Indole | Pyrrole-indolin-2-one 33 | 12 | [7] |
Table 2: Comparison of IC50 Values against Aurora B Kinase
| Scaffold | Compound Example | Aurora B IC50 (nM) | Reference |
| 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one | Compound 15 | >50% inhibition at 100 µM | [1] |
| Quinazoline | BPR1K871 | 13 | [2] |
| Pyrimidine | Barasertib (AZD1152) | 0.37 | [5] |
| Pyrimidine | AMG900 | 4 | [5] |
| Indole | Benzo[e]pyridoindole C1 | 31 | [6] |
| Indole | Cyclopenta[b]indole derivative | 1400 | [8] |
| Indole | Pyrrole-indolin-2-one 33 | 156 | [7] |
Table 3: Comparison of IC50 Values against MPS1 Kinase
| Scaffold | Compound Example | MPS1 IC50 (nM) | Reference |
| 3-Aminopyridin-2-one Derivative | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 1800 | [1] |
| Quinazoline | Pyrazolo[4,3-h]quinazoline derivative | Potent Inhibition | [9][10] |
| Pyrimidine | Pyrido[3,4-d]pyrimidine 24c | 8 | [11] |
| Pyrimidine | Pyrrolopyrimidine 13 | 356 | [12] |
| Indole | Indazole-based inhibitor 32a | Potent Inhibition | [13] |
| Indole | Indazole-based inhibitor 32b | Potent Inhibition | [13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these kinase inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of Aurora kinases in mitosis.
Caption: General workflow for kinase inhibitor screening and development.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of common assays used to characterize kinase inhibitors.
Biochemical Kinase Activity Assay (Mobility Shift Assay)
This assay is frequently used for primary screening and IC50 determination.
Principle: This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a fluorescently labeled substrate. The phosphorylated and non-phosphorylated substrates are then separated by electrophoresis based on their charge and size differences, and the amount of phosphorylated product is quantified.
Protocol Outline:
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and the test compound (inhibitor) at various concentrations in a suitable assay buffer.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+ ions.
-
Separation and Detection: Transfer the reaction mixture to a microfluidic chip-based electrophoresis system. The system applies a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides.
-
Data Analysis: The fluorescence signals of the substrate and product peaks are detected and quantified. The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (e.g., using CellTiter-Glo®)
This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox for designing novel kinase inhibitors. While the established scaffolds of quinazoline, pyrimidine, and indole have a proven track record with numerous clinical successes, the pyridinone core offers opportunities for novel intellectual property and potentially improved selectivity profiles. The initial data on 3-aminopyridin-2-one derivatives, particularly their activity against MPS1 and Aurora kinases, warrants further investigation and optimization. Future studies focusing on the synthesis and evaluation of a broader range of derivatives of this compound will be crucial to fully elucidate its potential as a privileged scaffold for kinase inhibitor drug discovery. Researchers are encouraged to utilize the detailed experimental protocols provided as a foundation for their own investigations into this and other promising kinase inhibitor scaffolds.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminopyridinone Derivatives in Biological Assays
An Objective Guide for Researchers and Drug Development Professionals
Aminopyridinone and its structural analogs, aminopyridines, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique chemical architecture allows for diverse substitutions, leading to a broad spectrum of biological activities. This guide provides a comparative overview of various aminopyridinone derivatives, focusing on their performance in key biological assays. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Anticancer Activity: Targeting Key Signaling Pathways
Aminopyridinone derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[3][4][5][6][7]
Several studies have highlighted the efficacy of aminopyridinone and aminopyrimidine derivatives as inhibitors of various kinases, including Tropomyosin receptor kinase (TRK), Bruton's tyrosine kinase (BTK), and Janus kinase 2 (JAK2).[4][5][7] The inhibitory activities of representative compounds against these kinases are summarized below.
Table 1: Comparative Inhibitory Activity (IC50) of Aminopyridine/Aminopyrimidine Derivatives against Cancer-Related Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for antiproliferative activity) | Antiproliferative IC50 (µM) | Reference |
| Compound C3 | TRKA | 6.5 | KM-12 | Significant Inhibition (data not quantified) | [4] |
| Compound C4 | TRKA | 5.0 | - | - | [4] |
| Compound C6 | TRKA | 7.0 | - | - | [4] |
| Compound 34 | BTK | Low µM range | Various hematological cell lines | - | [5] |
| Compound 16m-(R) | JAK2 | 3.0 | - | - | [7] |
| Compound A12 | EGFRL858R/T790M | 4.0 | H1975 | 0.086 | [8] |
| Compound 8e | CDK9/HDAC1 | 88.4 / 168.9 | MV-4-11 | Induces apoptosis | [9] |
| Compound 9e | FLT3/HDAC1/3 | 30.4 / 52.4 / 14.7 | MV-4-11 | Potent apoptosis induction | [9] |
The anticancer effects of these derivatives are often attributed to their modulation of specific signaling pathways. For instance, BTK inhibitors play a crucial role in the B-cell receptor (BCR) signaling pathway, which is vital for the survival and proliferation of malignant B-cells.[5]
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone Derivatives as Kinase Inhibitors
For Immediate Release
A comprehensive analysis of pyridinone-based compounds reveals their significant potential as kinase inhibitors, a critical area of research in the development of targeted cancer therapies. This guide provides a comparative overview of the bioactivity of derivatives of the 3-Amino-5,6-dimethyl-2(1H)-pyridinone scaffold, focusing on their efficacy as inhibitors of Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both key regulators of cancer cell proliferation and angiogenesis.
The foundational this compound structure serves as a versatile scaffold in medicinal chemistry.[1] Its pyridin-2(1H)-one core is adept at forming crucial hydrogen bonds within the ATP-binding pockets of kinases, while the amino and methyl groups provide avenues for synthetic modification to enhance potency and selectivity.[1] This guide synthesizes data from key studies to offer a clear comparison of these derivatives against established kinase inhibitors.
Quantitative Bioactivity Comparison
The following table summarizes the in vitro bioactivity of various pyridinone derivatives against key cancer-related kinases and cell lines. The data highlights the structure-activity relationships, demonstrating how modifications to the core scaffold influence inhibitory potency.
| Compound ID | Target Kinase / Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Cyanopyridine Derivatives (Pim-1 Inhibition) | ||||
| Compound 4c | Pim-1 Kinase | 0.61 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| Compound 4d | Pim-1 Kinase | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 |
| Series 2: Pyridothienopyrimidinone Derivatives (Pim-1 Inhibition) | ||||
| Compound 7a | Pim-1 Kinase | 1.18 | - | - |
| Compound 7c | Pim-1 Kinase | 1.38 | - | - |
| Compound 7d | Pim-1 Kinase | 1.97 | - | - |
| Series 3: Cyanopyridine Derivatives (Cytotoxicity) | ||||
| Compound 4c | HepG2 (Liver Cancer) | 8.02 ± 0.38 | 5-Fluorouracil | 9.42 ± 0.46 |
| Compound 4d | HepG2 (Liver Cancer) | 6.95 ± 0.34 | 5-Fluorouracil | 9.42 ± 0.46 |
| Compound 4c | HCT-116 (Colon Cancer) | 7.15 ± 0.35 | 5-Fluorouracil | 8.01 ± 0.39 |
| Compound 4d | HCT-116 (Colon Cancer) | 8.35 ± 0.42 | 5-Fluorouracil | 8.01 ± 0.39 |
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action and the experimental procedures used to validate the bioactivity of these compounds, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative data.
In Vitro Pim-1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
-
-
Procedure:
-
A reaction mixture containing Pim-1 kinase, the peptide substrate, and the test compound at various concentrations is prepared in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is terminated, and the extent of substrate phosphorylation is measured using a microplate reader capable of detecting the fluorescent signal.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the inhibitory effect of compounds on the tyrosine kinase activity of VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) as a substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ELISA-based detection system (e.g., anti-phosphotyrosine antibody)
-
-
Procedure:
-
Microplate wells are coated with the poly(Glu, Tyr) substrate.
-
A reaction mixture of VEGFR-2 kinase and the test compound at various concentrations is added to the wells.
-
The kinase reaction is started by adding ATP and incubated at room temperature.
-
The reaction is stopped, and the wells are washed.
-
A horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
-
A colorimetric substrate for HRP is added, and the absorbance is measured using a microplate reader.
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Conclusion
The presented data underscores the potential of this compound derivatives as a promising class of kinase inhibitors. The structure-activity relationship insights gleaned from these comparative studies provide a valuable roadmap for the rational design of next-generation therapeutics with enhanced potency and selectivity for cancer treatment. Further investigation into the in vivo efficacy and safety profiles of the most promising candidates is warranted.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Amino-5,6-dimethyl-2(1H)-pyridinone Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 3-aminopyridin-2-one scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on the 3-Amino-5,6-dimethyl-2(1H)-pyridinone core, offering insights into their selectivity profiles and potential off-target effects. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Executive Summary
Inhibitors built upon the 3-aminopyridin-2-one framework have demonstrated significant activity against key mitotic kinases, particularly Monopolar Spindle 1 (MPS1) and Aurora kinases.[1][2][3][4] This guide delves into the selectivity of these compounds, comparing their performance against established inhibitors targeting the same pathways. While specific quantitative data for the this compound core is limited in publicly available literature, analysis of closely related analogs provides valuable insights into the scaffold's general cross-reactivity profile.
Kinase Inhibition Profile of 3-Aminopyridin-2-one Analogs
Screening of a fragment library based on the 3-aminopyridin-2-one motif against a panel of 26 kinases revealed a significant inhibitory activity towards MPS1 and Aurora kinases.[1][2] The data presented below is for a close analog, 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one , which shares the core scaffold of interest.
Table 1: Kinase Inhibition Profile of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one
| Kinase Target | Percent Inhibition at 100 µM |
| MPS1 | High |
| Aurora A | High |
| Aurora B | High |
| CHK1 | Moderate |
| PKA | Moderate |
| PKCζ | Moderate |
Data extrapolated from initial screening results. "High" indicates significant inhibition, while "Moderate" suggests measurable but less potent activity.[1][2]
Comparison with Alternative Inhibitors
To contextualize the performance of the 3-aminopyridin-2-one scaffold, a comparison with established inhibitors of MPS1 and Aurora kinases is essential.
MPS1 Inhibitors
Table 2: Comparative Activity of MPS1 Inhibitors
| Compound | Target | IC50 (nM) | Key Off-Targets |
| 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one Analog | MPS1 | - (High % inhibition) | Aurora A, Aurora B, CHK1, PKA, PKCζ |
| BAY 1161909 | MPS1 | < 10 | Excellent selectivity profile |
| BAY 1217389 | MPS1 | < 10 | Excellent selectivity profile |
IC50 values for BAY 1161909 and BAY 1217389 are reported to be below 10 nM, with high selectivity across a broad kinase panel.[5][6]
Aurora Kinase Inhibitors
Table 3: Comparative Activity of Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Key Off-Targets |
| 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one Analog | Aurora A/B | - (High % inhibition) | MPS1, CHK1, PKA, PKCζ |
| Alisertib (MLN8237) | Aurora A | 1.2 | Aurora B (IC50 = 396.5 nM) |
| Danusertib (PHA-739358) | Aurora A/B/C | 13 (A), 79 (B), 61 (C) | Abl, Ret, FGFR-1, TrkA |
Alisertib demonstrates selectivity for Aurora A over Aurora B.[7][8][9][10] Danusertib is a pan-Aurora inhibitor with activity against other tyrosine kinases.[7][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor cross-reactivity.
Caliper Mobility-Shift Kinase Assay
This electrophoretic mobility shift assay is a robust method for measuring the activity of a wide range of protein kinases.
-
Reaction Setup : Kinase reactions are set up in a 96- or 384-well plate. Each reaction well contains the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations.
-
Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour) to allow for the enzymatic phosphorylation of the substrate.
-
Termination : The kinase reaction is stopped by the addition of a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Electrophoretic Separation : The reaction mixture is then introduced into a microfluidic chip in the Caliper LabChip instrument. An electric field is applied, causing the substrate and the phosphorylated product to separate based on their different charge-to-mass ratios.
-
Detection and Analysis : The fluorescently labeled molecules are detected as they pass a laser-induced fluorescence detector. The instrument's software quantifies the amount of substrate and product, allowing for the calculation of the percentage of substrate conversion and, consequently, the kinase inhibition at each compound concentration.[12][13][14][15][16]
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the intricate signaling networks and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Key signaling pathways regulated by MPS1 and Aurora kinases during cell cycle progression.
Caption: A typical workflow for identifying and characterizing the cross-reactivity of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of inhibitors targeting mitotic kinases, particularly MPS1 and Aurora kinases. The initial data from close analogs suggests a degree of cross-reactivity against other kinases, which warrants further investigation to optimize selectivity. Future efforts should focus on generating comprehensive kinase profiles for inhibitors with the exact this compound core to precisely delineate their off-target effects. Structure-activity relationship (SAR) studies, guided by co-crystal structures, will be instrumental in designing next-generation inhibitors with improved potency and a more desirable selectivity profile.[1] The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to advance the development of this promising class of kinase inhibitors.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay: Caliper Mobility-Shift Assay: A sample to be tested is precisely weighed, dissolved by adding DMSO, mixed sufficiently to form 10 mM solution.... - ChEMBL [ebi.ac.uk]
- 13. kinaselogistics.de [kinaselogistics.de]
- 14. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 15. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Amino-pyridinone Derivatives Against Cancer Cell Lines: A Comparative Guide
Absence of data on the specific 3-Amino-5,6-dimethyl-2(1H)-pyridinone scaffold has led this guide to focus on the closely related and researched 3-Amino-4,6-dimethyl-2(1H)-pyridinone derivatives, which have demonstrated significant potential as anticancer agents.
A notable derivative from this class, 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one, identified as SKLB0533 , has shown potent cytotoxic activity against a range of human colorectal carcinoma (CRC) cell lines.[1] The primary mechanism of action for SKLB0533 is the inhibition of tubulin polymerization, a critical process for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis, in cancerous cells.[1]
Comparative Efficacy of SKLB0533 Against Colorectal Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of SKLB0533 against various human colorectal carcinoma cell lines, indicating its potent anticancer activity at nanomolar concentrations.
| Cell Line | Cancer Type | IC₅₀ (nM)[1] |
| HCT116 | Colorectal Carcinoma | 44.5 |
| HT29 | Colorectal Carcinoma | 62.3 |
| SW480 | Colorectal Carcinoma | 75.1 |
| SW620 | Colorectal Carcinoma | 88.4 |
| LoVo | Colorectal Carcinoma | 95.2 |
| Caco-2 | Colorectal Carcinoma | 112.8 |
| RKO | Colorectal Carcinoma | 135.5 |
Experimental Protocols
The evaluation of these pyridinone derivatives involved several key experimental procedures to determine their efficacy and mechanism of action.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells were then treated with varying concentrations of the pyridinone derivatives for 72 hours.
-
MTT Reagent Addition: Following incubation, the MTT reagent was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution was measured using a microplate reader at a wavelength of 490 nm. The IC₅₀ values were then calculated from the resulting dose-response curves.
Tubulin Polymerization Assay
To confirm the mechanism of action, a tubulin polymerization assay was conducted.
-
Reaction Setup: A reaction mixture containing purified tubulin and GTP was prepared.
-
Compound Addition: The test compounds were added to the reaction mixture.
-
Polymerization Monitoring: The polymerization of tubulin into microtubules was monitored over time by measuring the change in light scattering or fluorescence in a spectrophotometer.
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of the compounds on the cell cycle.
-
Cell Treatment and Fixation: Cancer cells were treated with the compounds for 24 hours, then harvested and fixed in cold ethanol.
-
Staining: The fixed cells were stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay
The induction of apoptosis was confirmed using an Annexin V-FITC/PI staining assay.
-
Cell Treatment: Cells were treated with the pyridinone derivatives for 48 hours.
-
Staining: The treated cells were harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow
Caption: Workflow for the anticancer evaluation of 3-Amino-pyridinone derivatives.
Signaling Pathway of SKLB0533
Caption: Proposed signaling pathway for the anticancer activity of SKLB0533.
References
A Comparative Guide to the Binding Modes of Aminopyridinone Inhibitors Targeting Neuronal Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different aminopyridinone inhibitors targeting neuronal nitric oxide synthase (nNOS), a key enzyme implicated in neurodegenerative diseases. The following sections detail the binding affinities of various inhibitors, the experimental protocols used to determine these interactions, and visual representations of the relevant signaling pathway and experimental workflow.
Quantitative Comparison of Aminopyridinone nNOS Inhibitors
The inhibitory potency of various 2-aminopyridine-based inhibitors against nNOS has been evaluated, with selectivity often assessed by comparing inhibitory constants (Ki) against the endothelial (eNOS) and inducible (iNOS) isoforms. Lower Ki values indicate higher potency.
| Inhibitor | Target Species | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | Reference |
| Compound 19c | rat | 24 | - | - | - | - | [1] |
| Compound 19c | human | 55 | - | - | 1040 | 153 | [1] |
| Compound 14j | rat | 16 | - | - | 828 | 118 | [2] |
| Compound 14j | human | 13 | - | - | 1761 | - | [2] |
| Compound 20 | - | 20 | - | - | 107 | 58 | [3] |
| Compound 17 | rat | 15 | - | - | - | - | [4] |
| Compound 17 | human | 19 | - | - | 1075 | 115 | [4] |
| AR-R17477 | rat | 35 | 3500 | 5000 | 100 | 143 | [5] |
Signaling Pathway and Mechanism of Action
Overactivation of the N-methyl-D-aspartate receptor (NMDAR) leads to an influx of calcium ions (Ca2+), which in turn activates nNOS. The scaffolding protein PSD95 plays a crucial role by physically linking nNOS to the NMDAR, facilitating this activation.[6][7] The subsequent overproduction of nitric oxide (NO) contributes to excitotoxicity and neuronal cell death, a hallmark of many neurodegenerative diseases. Aminopyridinone inhibitors competitively bind to the active site of nNOS, preventing the synthesis of NO and thereby mitigating this neurotoxic cascade.
Experimental Protocols
Determination of Inhibitory Potency (Ki) using the Hemoglobin Capture Assay
This assay measures the inhibition of nNOS activity by monitoring the conversion of oxyhemoglobin to methemoglobin, a reaction caused by the product of the nNOS reaction, nitric oxide.
Materials:
-
Purified nNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Calmodulin
-
CaCl2
-
Tetrahydrobiopterin (H4B)
-
Oxyhemoglobin
-
HEPES buffer (pH 7.5)
-
Aminopyridinone inhibitors
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, calmodulin, CaCl2, H4B, and oxyhemoglobin in a cuvette.
-
Add the aminopyridinone inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified nNOS enzyme.
-
Immediately monitor the change in absorbance at 401 nm and 421 nm at 37°C using a spectrophotometer. The rate of NO production is proportional to the rate of change in the absorbance difference.
-
Calculate the percent inhibition for each inhibitor concentration.
-
The apparent Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation for competitive inhibitors.[8]
Determination of Binding Mode by X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of nNOS, revealing the specific molecular interactions.
Materials:
-
Purified nNOS oxygenase domain
-
Aminopyridinone inhibitor
-
Crystallization buffer
-
Cryoprotectant
-
X-ray diffraction equipment
Procedure:
-
Protein Expression and Purification: The nNOS oxygenase domain is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified nNOS is crystallized, often by the sitting-drop vapor diffusion method.[9]
-
Soaking: The grown nNOS crystals are soaked in a solution containing the aminopyridinone inhibitor. The inhibitor diffuses into the crystal and binds to the active site of the enzyme.
-
Cryo-protection and Mounting: The inhibitor-soaked crystals are briefly transferred to a cryoprotectant solution before being flash-frozen in liquid nitrogen to prevent ice crystal formation during X-ray exposure. The frozen crystal is then mounted on a goniometer.
-
Data Collection: The mounted crystal is exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. The atomic model of the nNOS-inhibitor complex is built into the electron density map and refined to obtain the final high-resolution structure. This reveals the precise orientation and interactions of the inhibitor with the amino acid residues in the nNOS active site.[5]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for characterizing the binding of aminopyridinone inhibitors to nNOS.
References
- 1. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Structures of nitric oxide synthase isoforms complexed with the inhibitor AR-R17477 suggest a rational basis for specificity and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PSD95–nNOS interface: a target for inhibition of excitotoxic p38 stress-activated protein kinase activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific coupling of NMDA receptor activation to nitric oxide neurotoxicity by PSD-95 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Performance of 3-Aminopyridinone Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-2(1H)-pyridinone core is a versatile scaffold in medicinal chemistry, with the 3-amino group providing a key vector for chemical modification to explore and optimize biological activity. Derivatives of this scaffold have shown promise as potent inhibitors of various cellular processes crucial for cancer progression.
Comparative Efficacy of Lead Compound SKLB0533
A notable series of derivatives has been developed from the 3-amino-4,6-dimethylpyridin-2(1H)-one core. By functionalizing the 3-amino position, researchers have identified potent anticancer agents. One of the most promising compounds from this series is SKLB0533 , a 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivative. This compound has demonstrated significant cytotoxic activity at nanomolar concentrations across a panel of human colorectal carcinoma (CRC) cell lines.[1]
The table below summarizes the in vitro efficacy of SKLB0533, providing a clear comparison of its activity against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM)[1] |
| HCT116 | Colorectal Carcinoma | 44.5 |
| HT29 | Colorectal Carcinoma | 75.6 |
| SW480 | Colorectal Carcinoma | 62.3 |
| SW620 | Colorectal Carcinoma | 88.1 |
| LoVo | Colorectal Carcinoma | 135.5 |
| Caco-2 | Colorectal Carcinoma | 97.4 |
| DLD-1 | Colorectal Carcinoma | 112.8 |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for the anticancer activity of SKLB0533 and its analogs is the inhibition of tubulin polymerization.[1] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[1] This targeted mechanism makes them promising candidates for further development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for the key experiments used to evaluate the anticancer properties of these pyridinone derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HT29) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The pyridinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP) in a 96-well plate.
-
Compound Addition: The test compounds (e.g., SKLB0533) or a known tubulin inhibitor (e.g., colchicine) are added to the wells at various concentrations.
-
Initiation and Monitoring: The plate is incubated at 37°C to initiate tubulin polymerization. The increase in absorbance (turbidity) is monitored over time at 340 nm using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The inhibitory effect of the compounds is calculated by comparing the polymerization rate in the presence of the compound to that of the vehicle control.
Cell Cycle Analysis
This method determines the stage of the cell cycle at which the cells are arrested by the compound.
-
Cell Treatment: Cancer cells are treated with the pyridinone derivative at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Alternative Scaffolds and Future Directions
While the 4,6-dimethylpyridinone scaffold shows significant promise, research into other related structures continues to yield valuable insights. For instance, other pyridinone derivatives have been investigated as potent and selective inhibitors of protein kinases, such as Interleukin-2 inducible T-cell kinase (Itk), which is implicated in autoimmune diseases and some cancers. These studies highlight how subtle changes to the substitution pattern on the pyridinone ring can dramatically alter the biological target and therapeutic potential. The continued exploration of this chemical space, including the originally sought 3-Amino-5,6-dimethyl-2(1H)-pyridinone derivatives, is a promising avenue for the discovery of novel anticancer therapeutics.
References
A Head-to-Head Comparison of Aminopyridinone and Pyrazolopyridine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic structures, aminopyridinone and pyrazolopyridine scaffolds have emerged as privileged frameworks, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive head-to-head comparison of these two scaffolds, offering insights into their chemical properties, synthesis, and biological applications, supported by experimental data to inform scaffold selection in drug development.
At a Glance: Key Physicochemical and Biological Properties
To facilitate a direct comparison, the following table summarizes key properties of the aminopyridinone and pyrazolopyridine scaffolds, collated from various studies. These properties are crucial determinants of a scaffold's drug-like potential.
| Property | Aminopyridinone | Pyrazolopyridine | References |
| Molecular Weight (Da) | ~110 (unsubstituted core) | ~119 (unsubstituted core) | N/A |
| logP (calculated) | ~0.5 (unsubstituted core) | ~1.2 (unsubstituted core) | [1] |
| Hydrogen Bond Donors | 2 (amine and amide NH) | 1 (pyrazole NH) | N/A |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and pyridine nitrogen) | 2 (pyridine nitrogen and pyrazole nitrogen) | N/A |
| pKa | Basic (pyridine nitrogen) and acidic (amide NH) | Basic (pyridine nitrogen) and weakly acidic (pyrazole NH) | [1] |
| Metabolic Stability | Generally moderate, can be susceptible to oxidation. | Generally good, often metabolically stable. | [2] |
| Solubility | Generally moderate, can be influenced by substituents. | Variable, can be modulated by substitution. | [3] |
| Synthetic Accessibility | Readily accessible through established synthetic routes. | Well-established and versatile synthetic routes. | [4],[5] |
| Prominent Biological Targets | Kinases (e.g., MPS1, Aurora), Reverse Transcriptase | Kinases (e.g., TRK, HPK1, c-Met, JNK), CNS receptors | [6],[2],[7],[8],[9] |
In-Depth Analysis of the Scaffolds
Aminopyridinone: A Versatile Kinase Hinge-Binder
The aminopyridinone scaffold, particularly the 3-aminopyridin-2(1H)-one isomer, has garnered significant attention as a versatile building block in drug discovery.[10] Its structure features a pyridinone ring with an adjacent amino group, providing a rich array of hydrogen bond donors and acceptors that can engage in crucial interactions with biological targets.
One of the most prominent applications of the aminopyridinone scaffold is in the design of kinase inhibitors. The amino and pyridone moieties can form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a common strategy for achieving potent and selective inhibition.[11] For instance, derivatives of this scaffold have been successfully developed as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical targets in oncology.[6]
Beyond kinases, aminopyridinone analogs have also been explored as inhibitors of HIV-1 reverse transcriptase, demonstrating the scaffold's broader therapeutic potential.[6]
Pyrazolopyridine: A Privileged Scaffold in Medicinal Chemistry
The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, is widely recognized as a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds, including approved drugs.[2][10] There are several isomers of pyrazolopyridine, with pyrazolo[3,4-b]pyridine being one of the most extensively studied.[5][12]
The pyrazolopyridine core offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity, making it an ideal framework for designing potent and selective ligands for a variety of biological targets. This scaffold is particularly prevalent in the development of kinase inhibitors, with numerous examples targeting a wide range of kinases such as Tropomyosin receptor kinase (TRK), Hematopoietic Progenitor Kinase 1 (HPK1), and c-Met.[7][8][13] The nitrogen atoms in both the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the pyrazole NH can serve as a hydrogen bond donor, facilitating strong interactions with the target protein.[2]
The versatility of the pyrazolopyridine scaffold extends beyond kinase inhibition, with derivatives showing activity as central nervous system (CNS) agents, anti-inflammatory compounds, and antimicrobial agents.[14]
Experimental Data: A Comparative Look at Kinase Inhibition
While a single study directly comparing the two scaffolds against a panel of kinases is not available, we can collate data from different sources to provide a comparative overview of their potential as kinase inhibitors. The following table presents IC50 values for representative compounds from both scaffolds against various kinase targets. It is important to note that these values are from different studies and experimental conditions may vary.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| Aminopyridinone | L-697,639 | HIV-1 RT | 19 | [6] |
| Aminopyridinone | Analog of 45 | p38α MAP Kinase | <10 | [11] |
| Pyrazolopyridine | Compound A13 | TRKA | <10 | [13] |
| Pyrazolopyridine | Compound 16 | HPK1 | <5 | [7] |
| Pyrazolopyridine | Derivative II | c-Met | <1000 | [8] |
| Pyrazolopyridine | Analog of 2 | JNK2 | <100 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative synthetic protocols for the aminopyridinone and pyrazolopyridine scaffolds.
Synthesis of 3-Amino-4-arylpyridin-2(1H)-one Derivatives
A common route to 3-amino-4-arylpyridin-2(1H)-ones involves the hydrolysis of oxazolo[5,4-b]pyridines.[4]
Step 1: Synthesis of oxazolo[5,4-b]pyridines: A mixture of 1,4,5,6-tetrahydropyridin-6-one (1 mmol) and POCl3 (3 ml) is heated under reflux for 1.5 hours. The reaction mixture is then evaporated to dryness, diluted with cold H2O (10 ml), and triturated to a homogeneous powder, which is filtered and washed with H2O.[4]
Step 2: Alkaline Hydrolysis to 3-aminopyridin-2(1H)-ones: A solution of NaOH (120 mg, 3 mmol) in H2O (0.8 ml) is added to a suspension of the oxazolo[5,4-b]-pyridine (1 mmol) in EtOH (7 ml). The mixture is heated under reflux for 1.5 hours, then concentrated in vacuo. The residue is purified to yield the desired 3-amino-4-arylpyridin-2(1H)-one.[4]
Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
A versatile method for the synthesis of pyrazolo[3,4-b]pyridines involves the cyclization of an aminopyrazole with an α,β-unsaturated ketone.[15]
Procedure: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl4 (35 mg, 0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 hours. After completion of the reaction, the mixture is concentrated in vacuo, and CHCl3 and water are added. The two phases are separated, and the aqueous phase is washed with CHCl3 twice. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to afford the target pyrazolo[3,4-b]pyridine.[15]
Signaling Pathways and Logical Relationships
To visualize the biological context in which these scaffolds operate, particularly as kinase inhibitors, the following diagrams illustrate a generalized kinase signaling pathway and a typical workflow for kinase inhibitor discovery.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion
Both aminopyridinone and pyrazolopyridine scaffolds represent highly valuable frameworks in modern drug discovery. The aminopyridinone scaffold, with its excellent hydrogen bonding capabilities, is a strong contender for developing potent kinase inhibitors that target the hinge region. The pyrazolopyridine scaffold, a well-established privileged structure, offers remarkable versatility and a proven track record in approved drugs, making it a reliable choice for a wide range of therapeutic targets.
The selection between these two scaffolds will ultimately depend on the specific target, the desired mode of action, and the required physicochemical properties. This guide provides a foundational comparison to aid researchers in making an informed decision, emphasizing the importance of considering the unique attributes of each scaffold in the context of their specific drug discovery program. Further head-to-head experimental studies would be invaluable in providing a more definitive comparison of their performance profiles.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Benchmarking Novel 3-Amino-5,6-dimethyl-2(1H)-pyridinone Derivatives Against Clinically Used Tubulin Inhibitors
A Comparative Guide for Drug Development Professionals
The quest for novel and more effective anticancer agents is a cornerstone of oncological research. Within this landscape, pyridinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antitumor effects. This guide provides a comparative analysis of a novel series of 3-Amino-5,6-dimethyl-2(1H)-pyridinone derivatives, specifically focusing on their performance as tubulin polymerization inhibitors against established chemotherapeutic agents, Paclitaxel and Vincristine.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cytotoxic potential and mechanism of action of these novel compounds, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of the lead pyridinone derivative, SKLB0533, and the well-established anticancer drugs, Paclitaxel and Vincristine, against a panel of human colorectal carcinoma (CRC) cell lines. The data for SKLB0533 is derived from a study on 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives, which share a similar core structure and mechanism of action.
| Compound | HCT116 (nM) | HT29 (nM) | SW480 (nM) | SW620 (nM) | LoVo (nM) | DLD1 (nM) | RKO (nM) |
| SKLB0533 | 44.5 | 89.2 | 76.5 | 65.1 | 135.5 | 98.3 | 112.7 |
| Paclitaxel | ~2.46 - 9.7[1][2] | ~9.5[2] | - | - | ~2.24[1] | - | - |
| Vincristine | - | - | - | - | - | - | - |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for this series of this compound derivatives is the inhibition of tubulin polymerization. By disrupting the dynamics of microtubule assembly, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism is shared with the Vinca alkaloids, such as Vincristine. In contrast, Paclitaxel also targets tubulin but acts by stabilizing microtubules, thereby preventing their disassembly and similarly leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human colorectal carcinoma cell lines (e.g., HCT116, HT29)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (SKLB0533, Paclitaxel, Vincristine) in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][4][5][6]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compounds (dissolved in an appropriate solvent)
-
96-well, half-area, clear-bottom plates
-
Spectrophotometer with temperature control and kinetic reading capabilities
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized tubulin and other kit components on ice as per the manufacturer's instructions.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the reaction components in the following order: polymerization buffer, test compound at various concentrations (or vehicle control), and finally the tubulin solution.
-
Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.[7][8][9][10][11]
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the kinetic curves. The inhibitory effect of the compounds is quantified by comparing the polymerization profiles in the presence of the compound to the vehicle control.
Visualization of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for screening and evaluating novel anticancer compounds.
Caption: Mechanism of action of tubulin polymerization inhibitors.
References
- 1. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Tubulin polymerization kinetics assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
Safety Operating Guide
Navigating the Disposal of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of 3-Amino-5,6-dimethyl-2(1H)-pyridinone (CAS No. 139549-03-4), ensuring compliance with safety regulations and fostering a secure research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The following procedures are based on general best practices for the disposal of laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the chemical supplier for detailed handling and disposal instructions.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements would be detailed in the compound's SDS, standard PPE for handling potentially hazardous chemicals includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
II. Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process that requires careful planning and execution. Follow these steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly identify the waste as this compound.
-
Determine Hazards: In the absence of a specific SDS, treat the compound with caution. Based on structurally similar compounds, it may possess properties of skin and eye irritation.[1] Assume it is a hazardous waste unless confirmed otherwise by your EHS department.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2][3][4] Halogenated and non-halogenated solvent wastes are often collected separately.[3]
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with the waste.[2][4] For solid waste, a securely sealed plastic or glass container is typically appropriate. For liquid waste, ensure the container is leak-proof and has a screw-top cap.[2]
-
Avoid Overfilling: Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.[4]
-
Keep Containers Closed: Keep the waste container securely closed except when adding waste.[3]
Step 3: Labeling
-
Properly Label the Container: The label should be clear, legible, and securely attached to the container.
-
Include Essential Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "139549-03-4."
-
The primary hazards (e.g., "Irritant," "Handle with Caution").
-
The accumulation start date.
-
Your name, laboratory, and contact information.
-
Step 4: Storage
-
Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3]
-
Secondary Containment: Place the waste container in a secondary containment tray to catch any potential leaks.[2][3]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[3]
Step 5: Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[5] Never dispose of chemicals down the drain or in the regular trash.[5]
III. Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data for this compound is not available. The following table summarizes general principles and regulatory timeframes for laboratory waste management.[2][6]
| Parameter | Guideline |
| Waste Accumulation | At or near the point of generation.[2] |
| Maximum Storage Time | Typically up to six months in an academic facility.[2] |
| Container Fill Level | Do not exceed 80% of the container's capacity. |
| Inspection Frequency | Weekly documented inspections of storage areas are required by some regulations.[2] |
| Acutely Hazardous Waste | Federal regulations allow for the accumulation of up to 1 quart of acutely hazardous waste.[3] |
IV. Experimental Protocols and Methodologies
The disposal procedures outlined above are based on established protocols for the management of hazardous chemical waste in a laboratory setting, as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2] The core methodology involves the principles of waste minimization, segregation, proper containment, clear labeling, and disposal through authorized channels.
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. echemi.com [echemi.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-Amino-5,6-dimethyl-2(1H)-pyridinone
Immediate Safety and Operational Plan
Due to the lack of specific data for 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a conservative approach to personal protective equipment (PPE) and handling is mandatory. The recommendations below are based on safety guidelines for structurally similar compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for all procedures involving this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should also be worn if there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. It is critical to frequently inspect gloves for any signs of degradation or puncture and to change them immediately if compromised. |
| Body Protection | A flame-retardant laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. |
Handling and Storage
Safe handling and storage are paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling:
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be performed in a well-ventilated laboratory and inside a certified chemical fume hood.
-
Avoidance of Contact: Implement procedures to avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled.
-
Aerosol Prevention: Take measures to prevent the generation of dust or aerosols during handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, contaminated PPE, and solutions in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal Route: Dispose of the chemical waste through an accredited hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
